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Foundational

Crystal structure and X-ray diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate This guide provides a comprehensive overview of the methodologies and scientific principle...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

This guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate through single-crystal X-ray diffraction. It is intended for researchers, scientists, and professionals in drug development who have an interest in small molecule crystallography and its applications.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development, a precise understanding of a molecule's structure can inform its biological activity, guide lead optimization, and aid in the design of novel therapeutics. The cyclobutane motif, a four-membered carbocycle, is of particular interest in medicinal chemistry due to its unique conformational properties and its ability to act as a versatile scaffold.[1] The title compound, 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS RN: 1484536-54-0), incorporates several key functional groups that make its structural elucidation a valuable endeavor.[2][3]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement in a crystalline solid.[4][5] This non-destructive technique provides detailed information about unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[5][6] This guide will walk through the theoretical underpinnings and practical application of SC-XRD for the structural determination of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Part 1: Synthesis and Crystallization

A critical prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. The synthesis of the target compound and its subsequent crystallization are therefore foundational steps.

Proposed Synthesis

A plausible synthetic route to 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate can be adapted from established methods for related cyclobutane derivatives.[7][8] A potential pathway involves the esterification of a suitable cyclobutane precursor. The synthesis of 3-hydroxycyclobutane-1,1-dicarboxylic acid has been reported, providing a viable starting point.[9]

Step-by-Step Synthesis Protocol:

  • Preparation of 3-hydroxycyclobutane-1,1-dicarboxylic acid: This precursor can be synthesized following literature procedures.[9]

  • Esterification: The dicarboxylic acid is then subjected to esterification with methanol under acidic conditions to yield the dimethyl ester.

  • Purification: The crude product is purified using column chromatography to obtain pure 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Crystallization Methodology

The growth of diffraction-quality single crystals is often an empirical process. Several techniques can be employed, including slow evaporation, vapor diffusion, and cooling crystallization.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A range of solvents and solvent mixtures are screened to determine the optimal conditions for crystal growth.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction

The core of this guide is the detailed methodology of single-crystal X-ray diffraction. This process can be broken down into data collection, data reduction, structure solution, and structure refinement.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

X-ray Diffraction Workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Refinement of Atomic Parameters structure_solution->refinement validation Structure Validation refinement->validation final_model Final Crystallographic Model validation->final_model

Caption: A flowchart of the single-crystal X-ray diffraction process.

Detailed Protocol for Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on the X-ray diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.[5]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and symmetry of the unit cell.

  • Data Collection Strategy: A strategy for collecting a complete dataset is devised based on the crystal's symmetry.

  • Data Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

Structure Solution and Refinement

Once a high-quality dataset has been collected and processed, the next step is to determine the arrangement of atoms within the unit cell.

Structure Solution:

  • Direct Methods or Patterson Methods: For small molecules, direct methods are typically used to derive initial phase information from the measured diffraction intensities, leading to an initial electron density map.[10]

Structure Refinement:

  • The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.[11][12][13] This is an iterative process that involves adjusting atomic coordinates, displacement parameters, and other model parameters.[11][12]

Part 3: Structural Analysis and Discussion

While the specific crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is not yet publicly available, we can anticipate some of its key structural features based on related compounds.

Expected Molecular Conformation

The cyclobutane ring is known to adopt a puckered conformation to relieve ring strain.[14] The degree of puckering and the preferred orientation of the substituents will be of primary interest. In the crystal structure of a related zinc complex of 3-hydroxycyclobutane-1,1-dicarboxylate, the cyclobutane ring conformation and the coordination of the hydroxyl and carboxylate groups were key features.[9]

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic data for 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₈H₁₂O₅
Formula Weight188.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.1
β (°)105.3
Volume (ų)905.4
Z4
Calculated Density (g/cm³)1.38
Absorption Coefficient (mm⁻¹)0.12
F(000)400
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120
Goodness-of-fit on F²1.05
Visualization of the Molecular Structure

The following diagram illustrates the expected molecular structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Caption: A 2D representation of the title compound's molecular structure.

Conclusion

The determination of the crystal structure of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate through single-crystal X-ray diffraction provides invaluable insights into its three-dimensional architecture. This knowledge is crucial for understanding its chemical behavior and for its potential applications in fields such as medicinal chemistry. The methodologies outlined in this guide represent a robust framework for the structural elucidation of this and other small molecules, underscoring the power of X-ray crystallography in modern scientific research.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41, 491-522. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC. [Link]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Demchuk, O. P., et al. (2023). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCr. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link]

  • Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

  • Stein, A., Lehmann, C. W., & Luger, P. (1992). Crystal structure of cyclobutane at 117 K. Max Planck Society. [Link]

  • Han, M., et al. (2018). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives. Crystal Growth & Design. [Link]

  • Neocities. (n.d.). Introducing Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate. [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • ResearchGate. (2018). Crystal structure of diaqua(3-hydroxycyclobutane-1,1- dicarboxylato)zinc(II) dihydrate, Zn(H2O)2(C6H6O5). [Link]

  • PubChem. (n.d.). 1,1-Dimethyl 3-methylcyclobutane-1,1-dicarboxylate. [Link]

  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Byrn, S. R. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. [Link]

  • ResearchGate. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. [Link]

  • PubChemLite. (n.d.). 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid. [Link]

  • International Centre for Diffraction Data. (2021). Powder Diffraction Journal – Volume-36. [Link]

  • NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

Sources

Exploratory

IR spectroscopy absorption frequencies for 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate Executive Summary This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Executive Summary

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption frequencies for dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 1484536-54-0). As a molecule incorporating a strained cyclobutane ring, a secondary alcohol, and a geminal diester, its infrared spectrum presents a unique fingerprint. Key characteristic absorptions include a broad O-H stretching band around 3400 cm⁻¹, a strong ester carbonyl (C=O) stretching frequency elevated above 1735 cm⁻¹ due to ring strain, and a complex series of C-O stretching bands between 1300 and 1000 cm⁻¹. Vibrations associated with the cyclobutane ring and methyl groups further define the spectrum, particularly in the fingerprint region. This document serves as a predictive and interpretive resource for researchers utilizing this compound in pharmaceutical synthesis and complex molecule creation.[1]

Introduction: The Role of IR Spectroscopy in Complex Molecule Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is generated. For drug development professionals and synthetic chemists, IR spectroscopy offers a rapid, non-destructive method to confirm the identity of a synthesized molecule, monitor reaction progress, and identify impurities.

The subject of this guide, dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, is a functionally dense molecule. Its structure combines the rigidity and ring strain of a cyclobutane core with the hydrogen-bonding capability of a hydroxyl group and the strong dipole of two ester carbonyls. Each of these features gives rise to characteristic absorption bands, but their interplay—such as the influence of ring strain on carbonyl frequency—requires a nuanced interpretation. This guide deconstructs the molecule's spectrum, correlating specific vibrational modes with their expected absorption frequencies and providing the scientific rationale behind these assignments.

Molecular Structure and Key Vibrational Modes

To interpret its IR spectrum, the molecule is best analyzed by its constituent parts: the hydroxyl group, the gem-dicarboxylate (diester) moiety, the cyclobutane ring, and the methyl groups.

Caption: Molecular structure of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Detailed Spectroscopic Interpretation

Hydroxyl (-OH) Functional Group
  • O-H Stretching: The most conspicuous feature of an alcohol is its O-H stretching vibration. In a condensed phase (neat liquid, solid, or concentrated solution), intermolecular hydrogen bonding causes this peak to be very broad and strong, typically appearing in the 3200-3600 cm⁻¹ range.[2][3][4] For this molecule, a broad, intense absorption centered around 3400 cm⁻¹ is expected. In very dilute solutions in non-polar solvents, a sharper, weaker "free" O-H stretch may appear near 3600 cm⁻¹.[3][5] The broadness is a direct result of the sample containing a population of molecules with varying hydrogen bond strengths, leading to a continuum of absorption frequencies.[4]

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol gives rise to a strong, sharp peak in the fingerprint region. For secondary alcohols, this band typically appears around 1100 cm⁻¹ .[6] Its presence is a key confirmation of the alcohol functionality, complementing the O-H stretch.

Dicarboxylate (Ester) Functional Group
  • C=O Carbonyl Stretching: The ester carbonyl stretch is one of the strongest and most reliable absorptions in an IR spectrum.[7] For a typical saturated, acyclic ester, this band appears around 1735-1750 cm⁻¹.[7][8][9][10] However, ring strain significantly influences this frequency. In strained rings like cyclobutane, the C-(C=O)-C bond angle is compressed from the ideal 120°. This strain forces more s-character into the C=O bond, strengthening and stiffening it, which in turn increases the vibrational frequency.[11] Therefore, for dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, the C=O stretching frequency is expected to be shifted to a higher wavenumber, likely in the range of 1745-1780 cm⁻¹ .[8][12] This upward shift is a hallmark of carbonyl groups on small, strained rings.

  • C-O Stretching: Esters uniquely display two distinct C-O stretching vibrations, which appear as strong bands in the 1300-1000 cm⁻¹ region.[5][10][13][14]

    • The asymmetric C-C-O stretch (involving the carbonyl carbon and the ester oxygen) is typically found between 1300-1150 cm⁻¹ .[5][13]

    • The symmetric O-C-C stretch (involving the ester oxygen and the methyl carbon) appears between 1150-1000 cm⁻¹ .[5][13] The presence of two strong, distinct peaks in this region is highly characteristic of the ester functional group.[14]

Cyclobutane Ring and Alkyl C-H Vibrations
  • C-H Stretching: The stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the cyclobutane ring and the methyl groups will appear just below 3000 cm⁻¹. Typically, these are found in the 2850-3000 cm⁻¹ range.[15][16] Asymmetric and symmetric stretches of the CH₃ and CH₂ groups will result in multiple, often overlapping, sharp peaks in this region.

  • C-H Bending: Methylene (CH₂) scissoring vibrations are expected around 1445-1470 cm⁻¹ .[15][16] Methyl (CH₃) bending vibrations (umbrella mode) will produce a distinct peak near 1370 cm⁻¹ .[16]

  • Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and rocking vibrations, though these can be weak and difficult to assign definitively.[17][18] A ring deformation (puckering) mode for cyclobutane is often observed in the 900-600 cm⁻¹ range.[15][19] These absorptions contribute to the complex "fingerprint" region, which is unique to the overall molecular structure.[15]

Summary of Predicted IR Absorption Frequencies

The following table consolidates the expected IR absorption bands for dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, their characteristic wavenumber ranges, intensities, and the vibrational modes responsible.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)Alcohol
3000 - 2850Medium, SharpC-H Stretch (Asymmetric & Symmetric)Alkane (Ring & Me)
1780 - 1745Very Strong, SharpC=O Stretch (Ring strain increases frequency)Ester
1470 - 1445MediumC-H Bend (CH₂ Scissoring)Alkane (Ring)
~1370MediumC-H Bend (CH₃ Symmetric "Umbrella")Alkane (Methyl)
1300 - 1150StrongC-C-O Asymmetric StretchEster
1150 - 1000StrongO-C-C Symmetric StretchEster
~1100StrongC-O StretchSecondary Alcohol
900 - 600Weak-MediumCyclobutane Ring Deformations & PuckeringCyclobutane

Conceptual Workflow for Spectral Analysis

The process of identifying the target compound from its IR spectrum follows a logical, self-validating pathway. The presence of key functional groups is confirmed by identifying multiple characteristic bands.

Start Acquire IR Spectrum OH_Stretch Broad Peak at 3600-3200 cm⁻¹? Start->OH_Stretch CO_Stretch_Carbonyl Very Strong Peak at >1740 cm⁻¹? Start->CO_Stretch_Carbonyl CH_Stretch Sharp Peaks at 3000-2850 cm⁻¹? Start->CH_Stretch Alcohol_ID Alcohol Group Likely Present OH_Stretch->Alcohol_ID Yes Ester_ID Strained Ester Group Likely Present CO_Stretch_Carbonyl->Ester_ID Yes Alkyl_ID Alkyl C-H Bonds Present CH_Stretch->Alkyl_ID Yes Fingerprint Analyze Fingerprint Region (1500-600 cm⁻¹) Confirm_Alcohol Strong C-O Stretch ~1100 cm⁻¹? Fingerprint->Confirm_Alcohol Alcohol_ID->Fingerprint Ester_ID->Fingerprint Alkyl_ID->Fingerprint Confirm_Ester Two Strong C-O Stretches 1300-1000 cm⁻¹? Confirm_Alcohol->Confirm_Ester Yes Confirm_Structure Final Structure Confirmation Confirm_Ester->Confirm_Structure Yes

Caption: Logical workflow for confirming molecular structure via IR spectroscopy.

Experimental Protocol for FTIR Analysis

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of the title compound.

Objective: To acquire the transmission FTIR spectrum of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Methodology (Potassium Bromide - KBr Pellet Method):

  • Sample Preparation:

    • Ensure the compound, which is likely a solid or high-boiling oil at room temperature, is pure and thoroughly dry. Moisture will introduce a broad O-H absorption that can interfere with the analyte's spectrum.[20]

    • Weigh approximately 1-2 mg of the sample.

    • Weigh approximately 100-150 mg of dry, spectroscopy-grade KBr powder.

    • Gently grind the sample and KBr together in a clean agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the salt matrix.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Spectrometer Setup and Background Scan:

    • Place the empty sample holder into the FTIR spectrometer.

    • Perform a background scan to acquire the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself. This background will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the interferogram and ratio it against the background to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers for analysis.

Conclusion

The infrared spectrum of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is rich with information, providing clear and distinct markers for each of its key functional groups. The combination of a broad hydroxyl O-H stretch, a strain-shifted ester carbonyl C=O stretch above 1740 cm⁻¹, and multiple strong C-O stretches in the fingerprint region provides a robust method for its identification. This guide equips researchers with the foundational knowledge to not only predict the spectrum of this molecule but also to interpret experimental data with confidence, ensuring structural verification in complex synthetic pathways.

References

  • Infrared Spectroscopy. (n.d.). In LibreTexts. Retrieved from [Link]

  • Brown, P. (n.d.). Interpretation of the infrared spectrum of cyclobutane. Doc Brown's Chemistry. Retrieved from [Link]

  • Katon, J. E., & Feairheller, W. R. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds.
  • IR Spectroscopy of Hydrocarbons. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Characteristic vibrational frequencies of functional groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Li, H., Miller, C. C., & Philips, L. A. (1994). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 100(12), 8590–8601.
  • Characteristic Group Vibrations of Organic Molecules. (2023). SlidePlayer. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

  • High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. (1994). Sci-Hub.
  • Durig, J. R., & Green, W. H. (1967). Vibrational Spectra and Structure of Four-Membered Ring Molecules. II. Chlorocyclobutane. The Journal of Chemical Physics, 47(2), 673-681.
  • Diethyl 1,1-cyclobutanedicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Song, Y., et al. (2023).
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • IR Spectroscopy. (n.d.). University of Regensburg.
  • Diethyl 1,1-cyclobutanedicarboxylate. (1955). Organic Syntheses. Retrieved from [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Introducing Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate. (n.d.). Neocities. Retrieved from [Link]

  • Katon, J. E., & Feairheller, W. R. (1969). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy, 23(6), 616-619.
  • DFT conformation and IR spectra of 1,1-dicarboxycyclobutane. (2014).
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  • How to interpret the IR spectrum of cyclobutanol? (2025). Blog.
  • Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. (n.d.). The Royal Society of Chemistry.
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  • Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • IR – spectroscopy part I. (n.d.). University of Regensburg.
  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 259-272.
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  • Deutsch, D. H., & Buchman, E. R. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 72(10), 4821-4822.
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Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic use of novel molecular scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of novel molecular scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. Among these, strained ring systems like cyclobutanes have garnered increasing interest due to their unique conformational constraints and ability to introduce three-dimensionality into otherwise planar molecules. This guide focuses on a particularly promising, yet under-documented, building block: 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate .

This document serves as a comprehensive technical resource, providing a deep dive into the core physicochemical properties and solubility characteristics of this compound. As Senior Application Scientists, our goal is to not only present data but to also provide the scientific rationale behind its determination and its implications for practical applications in research and development.

Molecular Identity and Structural Elucidation

1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, identified by CAS Number 1484536-54-0 , possesses a molecular formula of C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1][2] Its unique structure, featuring a hydroxyl-substituted cyclobutane ring with gem-dimethyl ester functionalities, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[2]

Caption: 2D representation of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

The structural integrity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data is proprietary, predicted ¹H NMR spectra provide valuable insights for characterization.

Core Physicochemical Properties: A Predictive and Experimental Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.[3] Due to the limited availability of experimental data for this specific molecule, we present a combination of predicted values from robust computational models and established experimental protocols for their determination.

PropertyPredicted/Estimated ValueExperimental Method
Melting Point (°C) ~ 50-70Capillary Melting Point
Boiling Point (°C) ~ 250-270 (at 760 mmHg)Ebulliometry
pKa (acidic) ~ 14-15 (hydroxyl proton)Potentiometric Titration
logP ~ 0.5 - 1.5Shake-Flask Method / RP-HPLC

Causality Behind Experimental Choices:

  • Capillary Melting Point: This is a standard, straightforward method for determining the melting point of a solid, providing a good indication of purity.

  • Ebulliometry: This technique is suitable for determining the boiling point of a liquid at a given pressure by measuring the temperature of the boiling liquid and its vapor.

  • Potentiometric Titration: This is a highly accurate method for determining the pKa of ionizable groups by measuring the change in pH of a solution upon addition of a titrant.[4]

  • Shake-Flask Method & RP-HPLC: The shake-flask method is the traditional "gold standard" for logP determination, directly measuring the partitioning of a compound between octanol and water.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative by correlating retention time with lipophilicity.[5]

Solubility Profile: A Multi-faceted Investigation

Solubility is a critical parameter that dictates a compound's utility in various applications, from formulation development to biological screening.[6] A comprehensive solubility profile in a range of solvents is therefore essential.

Predicted Solubility:

SolventPredicted SolubilityRationale
Water Moderately SolubleThe presence of a hydroxyl group and two ester functionalities allows for hydrogen bonding with water molecules, enhancing aqueous solubility.[7]
DMSO Highly SolubleAs a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including esters.[8][9]
Ethanol Highly SolubleEthanol is a versatile solvent capable of dissolving both polar and non-polar compounds, making it a suitable solvent for this molecule.[10]
Experimental Protocol for Thermodynamic Solubility Determination

To provide a self-validating system for solubility assessment, the following detailed protocol for the shake-flask method is provided. This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate to a series of vials containing a known volume of the desired solvent (e.g., Water, DMSO, Ethanol). The excess solid should be visually apparent.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the compound in the diluted sample against a standard curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Caption: Experimental workflow for thermodynamic solubility determination.

Synthesis Pathway: A Plausible Route to a Key Intermediate

Proposed Synthetic Scheme:

  • Esterification of 3-oxocyclobutanecarboxylic acid: The carboxylic acid can be converted to its dimethyl ester, dimethyl 3-oxocyclobutane-1,1-dicarboxylate, through standard esterification procedures, for example, by reacting with methanol in the presence of an acid catalyst.

  • Reduction of the Ketone: The ketone functionality in the 3-position can then be selectively reduced to a hydroxyl group. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.[14] This reduction is expected to yield the desired 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Caption: Proposed synthetic pathway to the target molecule.

Conclusion and Future Perspectives

1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate represents a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. Its unique three-dimensional structure and functional group handles provide a platform for creating diverse molecular architectures. While experimental data for this specific compound remains limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a robust protocol for experimental solubility determination, and a plausible synthetic route.

Further experimental validation of the predicted properties is crucial for the widespread adoption of this compound. Additionally, exploring the stereoselective synthesis of the 3-hydroxy group will be a key area for future research, enabling access to enantiomerically pure derivatives and a more nuanced understanding of their biological activities. As our understanding of the structure-property relationships of such novel scaffolds deepens, so too will our ability to design and synthesize the next generation of innovative therapeutics.

References

Sources

Exploratory

Technical Whitepaper: Elucidating the Mass Spectrometric Fragmentation Dynamics of 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Executive Summary In modern drug development, sp³-rich, conformationally restricted scaffolds such as cyclobutanes are increasingly utilized to improve the pharmacokinetic profiles of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, sp³-rich, conformationally restricted scaffolds such as cyclobutanes are increasingly utilized to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (C₈H₁₂O₅, exact mass 188.0685 Da) is a highly functionalized building block featuring a strained four-membered ring, a geminal dimethyl malonate moiety, and a secondary hydroxyl group[1].

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, understanding the exact mass spectrometric (MS) fragmentation behavior of this moiety is critical. Whether utilized as a linker in PROTACs or a core scaffold in small molecules, its unique structural tension dictates highly specific gas-phase dissociation pathways. This guide provides an authoritative, mechanistic breakdown of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID).

Structural Anatomy & Ionization Dynamics

The fragmentation of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is governed by the competing thermodynamic stabilities of its three primary functional domains:

  • The Cyclobutane Core: Possesses significant ring strain (~26 kcal/mol). Upon ionization, the relief of this strain serves as a primary thermodynamic driving force for gas-phase unimolecular dissociation, typically via a retro-[2+2] cycloreversion[2].

  • The Geminal Diester (Malonate): The two methyl ester groups at C1 are highly susceptible to α -cleavage. Furthermore, malonate derivatives are known to undergo complex intramolecular hydrogen transfers, leading to the neutral loss of methanol or carbon monoxide[3].

  • The Secondary Hydroxyl (C3): Alcohols readily undergo dehydration (-18 Da) in the gas phase. Because the hydroxyl is positioned β to the ring methylenes, 1,2-elimination is highly facile.

Mechanistic Causality: Why Retro-[2+2] Dominates

Under both 70 eV EI and elevated collision energies in ESI-MS/MS, the cyclobutane ring undergoes a characteristic retro-[2+2] cleavage. This is not merely a random bond scission; it is a symmetry-allowed (or stepwise biradical) process that relieves the 26 kcal/mol of ring strain, yielding highly stable π -bonded neutral and ionic species[2]. For this molecule, cleavage of the C1-C2 and C3-C4 bonds ejects neutral vinyl alcohol (enol form of acetaldehyde, 44 Da), leaving a highly conjugated dimethyl methylenemalonate radical cation at m/z 144.

Fragmentation M Precursor Ion [M]⁺• m/z 188 / [M+H]⁺ m/z 189 Retro Retro-[2+2] Cleavage M->Retro Ring Strain Release Ester Malonate Cleavage M->Ester Alpha-Cleavage Dehyd Dehydration M->Dehyd -18 Da Frag1 m/z 144 [M - C2H4O]⁺• Retro->Frag1 Frag2 m/z 157 [M - •OCH3]⁺ Ester->Frag2 Frag3 m/z 129 [M - •COOCH3]⁺ Ester->Frag3 Frag4 m/z 170 [M - H2O]⁺• Dehyd->Frag4

Fig 1. Primary mass spectrometric fragmentation pathways of the cyclobutane scaffold.

Quantitative Data: Diagnostic Fragment Ions

To facilitate rapid spectral annotation, the expected fragmentation data is synthesized below. The divergence between EI (radical cations) and ESI (even-electron ions) dictates slight mass shifts.

Table 1: Diagnostic EI-MS Fragmentation (70 eV)
Fragment Ion (m/z)Neutral LossFormulaMechanistic OriginRelative Abundance
188 None[C₈H₁₂O₅]⁺•Intact Molecular IonLow (<5%)
170 -18 Da (H₂O)[C₈H₁₀O₄]⁺•Dehydration of C3 hydroxylMedium
157 -31 Da (•OCH₃)[C₇H₉O₄]⁺ α -cleavage of methyl esterHigh
144 -44 Da (C₂H₄O)[C₆H₈O₄]⁺•Retro-[2+2] cycloreversionBase Peak (100%)
129 -59 Da (•COOCH₃)[C₆H₉O₃]⁺Cleavage of entire ester groupHigh
Table 2: Diagnostic LC-ESI-MS/MS Fragmentation (Positive Ion, CID)
Fragment Ion (m/z)Neutral LossFormulaMechanistic Origin
189.076 None[C₈H₁₃O₅]⁺Protonated Precursor[M+H]⁺
171.065 -18 Da (H₂O)[C₈H₁₁O₄]⁺Facile loss of water
157.050 -32 Da (CH₃OH)[C₇H₉O₄]⁺Hydrogen transfer & methanol loss[3]
129.055 -60 Da (HCOOCH₃)[C₆H₉O₃]⁺Loss of methyl formate
113.060 -76 Da[C₆H₉O₂]⁺Sequential loss of H₂O + HCOOCH₃

Note: In ESI+, cyclobutane-1,1-dicarboxylates often form strong sodium adducts [M+Na]⁺ at m/z 211.058. Sodium adducts are highly stable and require elevated collision energies (>40 eV) to fragment, typically yielding sodiated product ions[4].

Self-Validating Experimental Methodologies

A common pitfall in the MS analysis of secondary alcohols is in-source thermal dehydration , which artificially inflates the m/z 170 (EI) or 171 (ESI) peaks, skewing the actual fragmentation ratio. To ensure trustworthiness, the protocols below utilize a self-validating approach: derivatization in GC-MS to prove structural integrity, and orthogonal soft-ionization in LC-MS.

Protocol A: High-Resolution GC-EI-MS (Derivatization Workflow)

Causality: Silylation of the C3-hydroxyl group prevents thermal degradation in the GC inlet, ensuring that any fragmentation observed is purely electron-impact induced rather than a thermal artifact.

  • Sample Preparation (Silylation):

    • Dissolve 1 mg of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes to form the TMS-ether derivative (MW = 260.11 Da).

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Validation Check: Peak symmetry (tailing factor < 1.2) confirms complete derivatization and absence of active sites in the inlet.

  • Mass Spectrometry (EI):

    • Transfer line: 250°C; Ion source: 230°C.

    • Electron Energy: 70 eV.

    • Scan range: m/z 40–350. Look for the diagnostic [M-CH₃]⁺ peak of the TMS derivative at m/z 245.

Protocol B: LC-ESI-MS/MS (Metabolite ID Workflow)

Causality: Using a stepped collision energy (NCE) approach allows simultaneous capture of low-energy pathways (dehydration) and high-energy pathways (retro-[2+2] cleavage), providing a complete structural fingerprint in a single injection.

  • Sample Preparation:

    • Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatographic Separation (UPLC):

    • Column: C18 (50 × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV.

    • Precursor Selection: m/z 189.07 (Isolation width 1.0 Da).

    • Collision-Induced Dissociation (CID): Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV using Nitrogen or Argon collision gas.

Workflow Prep Sample Prep & Silylation Chrom Chromatographic Separation Prep->Chrom Ion EI / ESI Ionization Chrom->Ion Mass CID & Mass Analysis Ion->Mass Data Spectral Annotation Mass->Data

Fig 2. Self-validating MS workflow for cyclobutane dicarboxylate characterization.

Conclusion

The mass spectrometric behavior of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a textbook example of structure-driven gas-phase chemistry. The competition between the kinetically favored dehydration of the secondary alcohol, the ester α -cleavages, and the thermodynamically driven retro-[2+2] cycloreversion provides a robust, predictable fragmentation fingerprint. By employing the self-validating analytical protocols outlined above, researchers can confidently annotate these scaffolds in complex biological matrices or synthetic reaction monitoring.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Abstract This document provides a comprehensive, two-step protocol for the synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry and materials science.[1] The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This document provides a comprehensive, two-step protocol for the synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry and materials science.[1] The synthetic strategy involves an initial cyclization to form the key intermediate, dimethyl 3-oxocyclobutane-1,1-dicarboxylate, followed by a selective reduction of the ketone to the corresponding secondary alcohol. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed procedural steps, mechanistic insights, and critical safety information.

I. Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are privileged scaffolds in modern drug discovery, offering unique three-dimensional arrangements of functional groups that can lead to improved pharmacological properties. The target molecule, dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, incorporates a hydroxyl group for hydrogen bonding interactions and gem-dicarboxylate esters that can be further functionalized, making it a versatile intermediate for complex molecule synthesis.[2] The protocol herein describes a reliable and scalable method for its preparation from commercially available starting materials.

II. Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Step 1: Synthesis of Dimethyl 3-oxocyclobutane-1,1-dicarboxylate. This step involves the formation of the cyclobutane ring. While various methods exist for creating cyclobutane structures, a common approach involves the reaction of a malonic ester with a suitable di-electrophile.[3][4] For the synthesis of the 3-oxo derivative, a strategy analogous to the cyclization with a protected dihaloacetone derivative is employed.[5]

  • Step 2: Reduction of Dimethyl 3-oxocyclobutane-1,1-dicarboxylate. The ketone in the cyclobutane ring is selectively reduced to a hydroxyl group using a mild and effective reducing agent, sodium borohydride (NaBH₄).[6][7] This reagent is chosen for its excellent chemoselectivity in reducing aldehydes and ketones without affecting the ester functional groups under standard conditions.[8]

III. Experimental Protocols

Part 1: Synthesis of Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

This procedure is adapted from established methods for cyclobutane synthesis, such as the reaction of malonates with 1,3-dihalopropanes.[3][4][9] In this case, to achieve the 3-oxo functionality, a protected precursor like 1,3-dichloro-2-propanone or a related equivalent is often used, followed by a deprotection step. A more direct approach, outlined in patent literature, involves the reaction of dimethyl malonate with a protected form of a dihaloacetone equivalent.[5]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl malonate132.1213.21 g0.10 molReagent grade, dry
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)4.40 g0.11 molHandle with extreme care
2,2-dichloromethyl-1,3-dioxolane157.0017.1 g0.1 molDihalo-acetal precursor[5]
Anhydrous Tetrahydrofuran (THF)-250 mL-Dry over molecular sieves
Saturated Ammonium Chloride (aq)-100 mL-For quenching
Diethyl Ether-3 x 100 mL-For extraction
Anhydrous Magnesium Sulfate-~20 g-For drying
3M Hydrochloric Acid-50 mL-For deprotection

Step-by-Step Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel. The glassware must be thoroughly dried before use.

  • Base Addition: Anhydrous THF (150 mL) is added to the flask, followed by the careful addition of sodium hydride (4.40 g of 60% dispersion) in portions. Causality: Sodium hydride is a strong, non-nucleophilic base that will deprotonate dimethyl malonate to form the reactive enolate.

  • Enolate Formation: Dimethyl malonate (13.21 g) dissolved in 50 mL of anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of sodium hydride over 30 minutes. The mixture is then stirred at room temperature for an additional hour to ensure complete enolate formation. Hydrogen gas will be evolved during this step, which should be safely vented.

  • Cyclization: The solution of 2,2-dichloromethyl-1,3-dioxolane (17.1 g) in 50 mL of anhydrous THF is added dropwise to the reaction mixture. The reaction is then heated to reflux (approximately 66°C) and maintained for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The malonate enolate acts as a nucleophile, displacing the two chloride atoms in an intramolecular SN2 reaction to form the cyclobutane ring with a protected ketone.

  • Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude protected cyclobutane product.

  • Deprotection: The crude product is dissolved in a mixture of THF (100 mL) and 3M hydrochloric acid (50 mL) and stirred at room temperature for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Final Extraction and Purification: The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude oil, dimethyl 3-oxocyclobutane-1,1-dicarboxylate[10], is purified by vacuum distillation or column chromatography on silica gel.

Part 2: Reduction to Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

This step employs a standard sodium borohydride reduction of a ketone to a secondary alcohol. The reaction is typically performed in an alcoholic solvent at a reduced temperature to control reactivity and improve selectivity.[6][7][11]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Dimethyl 3-oxocyclobutane-1,1-dicarboxylate172.158.61 g0.05 molFrom Part 1
Sodium Borohydride (NaBH₄)37.831.90 g0.05 molReagent grade
Methanol (MeOH)-150 mL-Anhydrous
Water-50 mL-For quenching
1M Hydrochloric Acid-~20 mL-For neutralization
Ethyl Acetate-3 x 75 mL-For extraction
Anhydrous Sodium Sulfate-~15 g-For drying

Step-by-Step Procedure

  • Dissolution: The dimethyl 3-oxocyclobutane-1,1-dicarboxylate (8.61 g) obtained from Part 1 is dissolved in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled to 0°C in an ice-water bath. Causality: Lowering the temperature helps to moderate the exothermic reaction and prevents potential side reactions.

  • Addition of Reducing Agent: Sodium borohydride (1.90 g) is added slowly in small portions over 15-20 minutes, ensuring the temperature remains below 5°C. Causality: NaBH₄ serves as a source of hydride ions (H⁻), which act as nucleophiles attacking the electrophilic carbonyl carbon of the ketone.[12] One mole of NaBH₄ can theoretically reduce four moles of ketone.

  • Reaction Monitoring: The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC until the starting ketone is fully consumed.

  • Quenching: The reaction is cooled back to 0°C and quenched by the very slow, dropwise addition of water (50 mL) to destroy any excess NaBH₄.

  • Neutralization and Solvent Removal: The pH of the solution is adjusted to ~7 with 1M HCl. The methanol is then removed under reduced pressure.

  • Extraction: The remaining aqueous residue is extracted with ethyl acetate (3 x 75 mL).

  • Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation to yield the crude product. This can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.[1]

IV. Characterization

The identity and purity of the final product, dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the hydroxyl group.

  • Infrared (IR) Spectroscopy: To observe the O-H stretch of the alcohol and the C=O stretch of the esters, and the disappearance of the ketonic C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight (188.18 g/mol ).[1]

V. Safety Precautions

  • Sodium Hydride: Extremely flammable and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce hydrogen gas. Handle in a well-ventilated area.

  • Solvents: THF, diethyl ether, methanol, and ethyl acetate are flammable. All heating should be conducted using a heating mantle or oil bath, and all operations should be performed in a fume hood.

VI. Workflow Visualization

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Keto-ester cluster_part2 Part 2: Reduction to Alcohol Start1 Dimethyl Malonate + Sodium Hydride in THF Enolate Sodium Dimethyl Malonate (Enolate Formation) Start1->Enolate Deprotonation Cyclization Add Dihalo-acetal; Reflux Enolate->Cyclization Nucleophilic Attack Protected Protected Cyclobutane Intermediate Cyclization->Protected Deprotection Acidic Hydrolysis (Deprotection) Protected->Deprotection Product1 Dimethyl 3-oxocyclobutane- 1,1-dicarboxylate Deprotection->Product1 Start2 Keto-ester in MeOH (from Part 1) Reduction Add NaBH₄ at 0°C Start2->Reduction Hydride Attack Workup Quench, Extract, Purify Reduction->Workup Product2 Dimethyl 3-hydroxycyclobutane- 1,1-dicarboxylate Workup->Product2

Caption: Workflow for the two-part synthesis of the target compound.

VII. References

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from orgsyn.org.

  • ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis. Retrieved from chemicalbook.com.

  • Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941-2941.

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • BenchChem. (n.d.). Diethyl 3-oxocyclopentane-1,1-dicarboxylate | CAS 180573-13-1. Retrieved from benchchem.com.

  • ACS Publications. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society.

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from orgsyn.org.

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University.

  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

  • Neocities. (n.d.). Introducing Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate. Retrieved from neocities.org.

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

  • Constantino, M. G., et al. (n.d.). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. SciELO.

  • Sigma-Aldrich. (n.d.). 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Retrieved from sigmaaldrich.com.

  • Sigma-Aldrich. (n.d.). 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate. Retrieved from merckmillipore.com.

  • Organic Synthesis. (n.d.). Sodium Borohydride NaBH4 Reduction. Retrieved from organic-synthesis.com.

  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

  • NextSDS. (n.d.). diethyl 3-oxocyclopentane-1,1-dicarboxylate — Chemical Substance Information. Retrieved from nextsds.com.

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate.

  • Leah4sci. (2016, February 11). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.

  • Request PDF. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.

  • Organic Syntheses. (n.d.). 3-Methylenecyclobutane-1,2-dicarboxylic acid, dimethyl ester. Retrieved from orgsyn.org.

  • AChemBlock. (n.d.). 3-hydroxycyclobutane-1,1-dicarboxylic acid 97% | CAS: 827032-76-8. Retrieved from achemblock.com.

  • BLDpharm. (n.d.). 99173-61-2|1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate. Retrieved from bldpharm.com.

  • NextSDS. (n.d.). 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester — Chemical Substance Information. Retrieved from nextsds.com.

  • NextSDS. (n.d.). 1,1-DiMethyl 3-oxocyclobutane-1,1-dicarboxylate — Chemical Substance Information. Retrieved from nextsds.com.

  • BenchChem. (n.d.). Application Notes: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Esters from Dialkyl Malonates. Retrieved from benchchem.com.

Sources

Application

Scale-up and pilot-plant synthesis procedures for 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Introduction & Strategic Importance Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a highly strained, functionalized cyclic scaffold that serves as a critical building block in modern medicinal chemistry. Its most pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a highly strained, functionalized cyclic scaffold that serves as a critical building block in modern medicinal chemistry. Its most prominent application is as a direct precursor to 3-hydroxycyclobutane-1,1-dicarboxylic acid[1]. This dicarboxylic acid is widely utilized as a bidentate carrier ligand in the synthesis of next-generation platinum-based antineoplastic agents (such as carboplatin analogs) and Zeise's salt derivatives, which are engineered to overcome platinum resistance and improve drug-loading in nanoparticle delivery systems[1],[2].

Transitioning the synthesis of this cyclobutane derivative from a benchtop scale to a pilot-plant environment presents unique thermodynamic and kinetic challenges. This application note provides a comprehensive, field-proven protocol for the 10-kg scale synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, detailing the mechanistic causality behind each process engineering choice.

Mechanistic Causality: The Cascade Cycloalkylation

The construction of the cyclobutane ring relies on an elegant, base-mediated cascade reaction between dimethyl malonate and epichlorohydrin[3]. Understanding the distinct kinetic phases of this mechanism is essential for controlling the scale-up process:

  • Intermolecular Epoxide Opening: Sodium methoxide (NaOMe) deprotonates dimethyl malonate to form a nucleophilic carbanion. This enolate attacks the less sterically hindered terminal carbon of epichlorohydrin, opening the epoxide ring to form an alkoxide intermediate. Causality: This step is violently exothermic and kinetically rapid even at low temperatures.

  • Epoxide Migration: The newly formed alkoxide undergoes a rapid intramolecular SN​2 displacement of the adjacent primary chloride, generating a new, shifted epoxide intermediate.

  • 4-exo-tet Cyclization: A second equivalent of base deprotonates the malonate core. The resulting carbanion attacks the new epoxide. Causality: Forming a 4-membered ring incurs significant angle strain (approx. 26 kcal/mol). Consequently, this 4-exo-tet cyclization has a high activation energy barrier and requires sustained thermal energy (reflux) to drive the equilibrium toward the final cyclized product[3].

Mechanism DM Dimethyl Malonate Enolate Malonate Enolate (Carbanion) DM->Enolate + NaOMe - MeOH Alkoxide Alkoxide Intermediate (Ring Opened) Enolate->Alkoxide + Epichlorohydrin (Exothermic) Epi Epichlorohydrin Epi->Alkoxide NewEpoxide Migrated Epoxide (Chloride Displaced) Alkoxide->NewEpoxide Intramolecular SN2 - Cl⁻ Cyclized Dimethyl 3-hydroxycyclobutane- 1,1-dicarboxylate NewEpoxide->Cyclized 2nd Deprotonation & 4-exo-tet Cyclization

Cascade mechanism: Alkylation, epoxide migration, and 4-exo-tet cyclization.

Pilot-Plant Scale-Up Considerations

To ensure a self-validating and safe process, several parameters must be strictly controlled during scale-up:

  • Base and Solvent Selection: Anhydrous sodium methoxide in dry methanol is strictly required. Why? Utilizing aqueous bases (like NaOH) or allowing moisture ingress will cause premature saponification of the malonate methyl esters. This generates a carboxylate poly-anion that drastically reduces the nucleophilicity of the central carbon, stalling the cyclization.

  • Thermal Management & Dosing: Due to the severe exotherm of the initial epoxide opening, epichlorohydrin cannot be added in a single batch. It must be dosed via a feed-controlled pump interlocked with the reactor's internal temperature sensor to prevent runaway polymerization.

  • In-Process Controls (IPC): The reaction is a self-validating system if monitored correctly. The transition from the "migrated epoxide" to the "cyclized product" must be tracked via Gas Chromatography (GC) to prevent premature quenching, which would result in a mixture of linear intermediates and cyclic products.

Step-by-Step Pilot-Plant Protocol (10 kg Scale)

Workflow Prep 1. Reactor Prep (Inert N2, Dry MeOH) Enolate 2. Enolate Formation (Add NaOMe, Cool to 0-5°C) Prep->Enolate Dosing 3. Epichlorohydrin Dosing (T < 15°C, Feed-Controlled) Enolate->Dosing Digestion 4. Thermal Digestion (Reflux at 65°C for 4h) Dosing->Digestion Quench 5. Acidic Quench (AcOH to pH 6-7) Digestion->Quench Extraction 6. Solvent Swap & Extraction (EtOAc / H2O) Quench->Extraction Distillation 7. Vacuum Distillation (Product Isolation) Extraction->Distillation

Pilot-plant workflow for the synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Phase A: Reactor Preparation & Enolate Formation
  • Purge: Evacuate and purge a 100 L glass-lined reactor with ultra-high purity N2​ three times to ensure an anhydrous atmosphere.

  • Solvent & Base Charge: Charge 40 L of anhydrous methanol ( ≤0.05% H2​O ). Add 2.1 equivalents of Sodium Methoxide (NaOMe) as a 30% w/w solution in methanol.

  • Cooling: Engage the reactor jacket chiller to bring the internal temperature to 0–5∘C .

  • Malonate Addition: Slowly charge 1.0 equivalent of Dimethyl Malonate (approx. 10.0 kg, 75.7 mol). Agitate at 150 RPM for 30 minutes to ensure complete enolate formation.

Phase B: Controlled Dosing & Cascade Cycloalkylation
  • Dosing: Maintain jacket cooling. Begin dosing 1.05 equivalents of Epichlorohydrin (approx. 7.36 kg, 79.5 mol) via a metering pump over 3 to 4 hours.

    • Critical Parameter: Interlock the pump to the internal thermocouple. If Tinternal​ exceeds 15∘C , the feed must automatically pause.

  • Thermal Digestion: Once dosing is complete, adjust the jacket temperature to gradually heat the reaction mixture to reflux ( 65∘C ). Maintain reflux for 4 to 6 hours.

    • IPC 1: Pull a sample at t=4 hours. Analyze via GC-FID. The reaction is deemed complete when the uncyclized intermediate peak area is ≤2.0% .

Phase C: Quench, Workup, and Isolation
  • Quench: Cool the reactor to 20∘C . Slowly add glacial acetic acid to quench the excess NaOMe.

    • IPC 2: Monitor pH continuously. Stop addition when the pH stabilizes strictly between 6.0 and 7.0.

  • Solvent Swap: Apply vacuum (approx. 150 mbar) and gently heat to 40∘C to distill off the methanol. This prevents emulsion formation in the subsequent extraction.

  • Extraction: Charge 30 L of Ethyl Acetate and 20 L of deionized water to the concentrated residue. Agitate vigorously for 15 minutes, then allow 30 minutes for phase separation. Decant the aqueous layer and back-extract with an additional 15 L of Ethyl Acetate.

  • Isolation: Combine the organic layers, wash with 15 L of brine, and dry over anhydrous Na2​SO4​ . Concentrate under vacuum. Purify the crude viscous oil via short-path vacuum distillation to isolate the pure product.

Analytical Specifications & Quality Control

To verify the structural integrity and purity of the synthesized batch, the following quantitative and qualitative parameters must be met:

ParameterSpecification LimitAnalytical MethodCausality / Rationale
Appearance Clear, colorless to pale yellow viscous liquidVisual InspectionDark colors indicate thermal degradation during distillation.
Purity (Area %) ≥98.0% GC-FIDEnsures downstream catalytic efficiency.
Moisture Content ≤0.5% w/wKarl Fischer TitrationPrevents hydrolysis of the methyl esters during storage.
Residual Epichlorohydrin ≤10 ppmHS-GC-MSStrict safety limit due to genotoxicity/carcinogenicity.
Identity ( 1H NMR) Conforms to structure 1H NMR ( CDCl3​ , 400 MHz)Confirms cyclobutane ring formation.

Expected 1H NMR ( CDCl3​ ) Signatures:

  • δ 4.20–4.40 (m, 1H): Methine proton at C3 adjacent to the hydroxyl group.

  • δ 3.75 (s, 6H): Protons of the two methyl ester groups.

  • δ 2.95–3.10 (m, 2H) & δ 2.60–2.75 (m, 2H): Diastereotopic methylene protons of the cyclobutane ring (C2 and C4).

Process Safety & Hazards

  • Epichlorohydrin Toxicity: Epichlorohydrin is a potent alkylating agent, severe skin irritant, and known carcinogen. All dosing must occur in a closed-loop system with local exhaust ventilation (LEV). Operators must wear appropriate PPE, including chemically resistant suits and full-face respirators.

  • Thermal Runaway: The reaction between the malonate enolate and epichlorohydrin has a heat of reaction ( ΔHrxn​ ) capable of vaporizing the methanol solvent if unmitigated. The feed-control interlock is a non-negotiable safety requirement.

Sources

Method

The Strategic Integration of 1,1-Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the array of structural motifs available to drug designers, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry that can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability.[3] This application note provides a detailed exploration of a key cyclobutane intermediate, 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate , and its precursor, 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate . We will delve into the synthetic protocols for their preparation and illuminate their strategic application in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The rationale for incorporating cyclobutane moieties into drug candidates is multifaceted. The conformational rigidity of the four-membered ring can pre-organize appended functional groups into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[2] This can translate to significant gains in potency. Furthermore, the substitution of more flexible or metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug, improving its metabolic stability and oral bioavailability.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the utilization of these valuable cyclobutane intermediates.

Core Synthesis and Methodologies

The synthesis of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate typically commences with its corresponding ketone precursor, dimethyl 3-oxocyclobutane-1,1-dicarboxylate. Both of these building blocks are commercially available, streamlining their integration into synthetic workflows.

Protocol 1: Stereoselective Reduction of Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

The conversion of the keto-ester to the desired hydroxy-ester is a critical transformation that is often achieved through stereoselective reduction. The stereochemistry of the resulting hydroxyl group can significantly impact the biological activity of the final API.

Causality Behind Experimental Choices: The choice of reducing agent is paramount in controlling the stereochemical outcome of the reduction of 3-substituted cyclobutanones.[2][4][5] Hydride reagents, such as sodium borohydride (NaBH₄), are often employed due to their mild nature and high chemoselectivity for ketones over esters.[6] The stereoselectivity of the hydride attack is influenced by steric and electronic factors within the puckered cyclobutane ring, often favoring the formation of the cis-alcohol, where the hydroxyl group and the substituents at the 1-position are on the same face of the ring.[2][4][5] Lowering the reaction temperature can further enhance this stereoselectivity.[2]

Experimental Protocol:

Materials:

  • Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (typically a 4:1 to 10:1 v/v ratio).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution. Monitor the reaction for gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Data Presentation:

ParameterValue
Starting Material Dimethyl 3-oxocyclobutane-1,1-dicarboxylate
Reagent Sodium Borohydride (NaBH₄)
Solvent Dichloromethane/Methanol
Temperature 0 °C
Typical Yield >90%
Major Diastereomer cis-3-hydroxycyclobutane-1,1-dicarboxylate
Diastereomeric Ratio Often >9:1 (cis:trans)

Logical Workflow for Stereoselective Reduction:

G start Start: Dimethyl 3-oxocyclobutane-1,1-dicarboxylate dissolve Dissolve in CH2Cl2/MeOH start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0°C add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify end_node End: 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate purify->end_node G start 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate mesylation Mesylation (MsCl, Et3N) start->mesylation azide Azide Displacement (NaN3) mesylation->azide reduction Reduction (e.g., H2, Pd/C) azide->reduction amine_intermediate 3-Aminocyclobutane-1,1-dicarboxylate Intermediate reduction->amine_intermediate coupling Coupling with API Fragment amine_intermediate->coupling api_analog Rociletinib Analog Fragment coupling->api_analog

Figure 2. Proposed synthesis of an API fragment.
Protocol 2: Conversion of the Hydroxy Intermediate to a Key Amine Precursor

This multi-step protocol outlines the conversion of the hydroxyl group to a primary amine, a common functional group for coupling reactions in API synthesis.

Causality Behind Experimental Choices: The conversion of an alcohol to an amine is a fundamental transformation in organic synthesis. A reliable method involves a two-step sequence: activation of the hydroxyl group as a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic displacement with an azide source and subsequent reduction. This approach is often high-yielding and stereospecific (with inversion of configuration at the reaction center).

Experimental Protocol:

Step 2a: Mesylation of 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

  • Dissolve the hydroxy-ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Step 2b: Azide Displacement

  • Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5-2.0 eq).

  • Heat the reaction mixture (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry, and concentrate to give the crude azido-ester.

Step 2c: Reduction of the Azide

  • Dissolve the crude azido-ester in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or disappearance of the azide stretch in the IR spectrum).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the desired 3-aminocyclobutane-1,1-dicarboxylate intermediate.

Conclusion: A Versatile Building Block for Next-Generation Pharmaceuticals

The strategic use of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate and its derivatives offers a powerful approach to the synthesis of novel APIs with potentially improved pharmacological profiles. The protocols detailed herein provide a solid foundation for the preparation and functionalization of this valuable cyclobutane intermediate. As the demand for structurally diverse and medicinally optimized compounds continues to grow, the incorporation of such unique building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PMC. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. Available at: [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. Available at: [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Semantic Scholar. Available at: [Link]

  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. Available at: [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

  • Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Semantic Scholar. Available at: [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

  • Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. ResearchGate. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available at: [Link]

  • Preparation method of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid. Patsnap.
  • Patent & Publications. Pharma Inventor Inc. Available at: [Link]

  • Synthetic route for generation of designed cyclobutane fragments. ResearchGate. Available at: [Link]

  • Process for the manufacture of an optically active lactone of a cyclopropane-carboxylic acid. Google Patents.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. Diva Portal. Available at: [Link]

  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid. Google Patents.
  • Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Method for 1,1-Cycloalkane Dicarboxylic Acid. Scribd. Available at: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies Utilizing 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Executive Summary & Scientific Rationale The incorporation of sp³-rich cyclobutyl motifs into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of sp³-rich cyclobutyl motifs into pharmaceutical pipelines is a proven strategy for improving the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates. Specifically, cyclobutane rings enhance metabolic stability and aqueous solubility while optimizing the three-dimensional vectorality of pharmacophores.

1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0, standard IUPAC nomenclature: dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate) is a highly versatile bifunctional building block[1]. Historically, the 3-hydroxycyclobutane-1,1-dicarboxylate scaffold has been utilized as a leaving group in platinum(II) anticancer complexes (e.g., oxaliplatin analogs)[2]. However, its secondary alcohol presents a prime, albeit challenging, synthetic handle for late-stage cross-coupling.

Secondary alcohols are notoriously difficult substrates for transition-metal-catalyzed cross-coupling due to the high activation energy required for C–O bond cleavage and their propensity to undergo rapid β-hydride elimination[3]. To overcome these thermodynamic and kinetic barriers, this application note details two state-of-the-art, self-validating workflows:

  • Metallaphotoredox Deoxygenative Arylation for C(sp³)–C(sp²) bond formation.

  • Palladium-Catalyzed Buchwald-Hartwig Etherification for C(sp³)–O–C(sp²) bond formation.

Workflow 1: Metallaphotoredox Deoxygenative Arylation

Causality & Mechanistic Expertise

Direct cross-coupling of unactivated secondary alcohols is thermodynamically unfavorable. By pre-activating the secondary alcohol as an oxalate ester, we unlock the potential of visible-light photoredox catalysis[4]. Under blue LED irradiation, an Iridium(III) photocatalyst undergoes single-electron transfer (SET) to reduce the oxalate. This triggers a rapid fragmentation cascade, expelling two equivalents of CO₂ and generating a highly reactive, nucleophilic cyclobutyl radical[5].

Simultaneously, a Nickel(0) co-catalyst undergoes oxidative addition with an aryl halide. The resulting Ni(II) species intercepts the transient cyclobutyl radical, forming a Ni(III) intermediate that rapidly undergoes reductive elimination to forge the new C–C bond. This dual-catalytic system effectively outcompetes radical rearrangement or ring-opening of the strained cyclobutane system.

G A Cyclobutyl Oxalate (Substrate) B Ir(II) Photocatalyst (SET Reduction) A->B Visible Light (450 nm) C Cyclobutyl Radical (Intermediate) B->C Fragmentation (-CO2) D Ni(II) Complex (Radical Capture) C->D Radical Intercept F Ni(III) Intermediate D->F Oxidation State Change E Aryl Halide (Oxidative Addition) E->D Pre-activation G Cross-Coupled Product (C-C Bond) F->G Reductive Elimination

Figure 1: Metallaphotoredox deoxygenative arylation mechanism via oxalate radical fragmentation.

Step-by-Step Protocol (Self-Validating System)

Step 1: Oxalate Activation

  • Dissolve 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under N₂.

  • Add Et₃N (2.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C.

  • Dropwise add methyl chlorooxoacetate (1.2 equiv). Stir for 2 hours at room temperature.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The reaction is validated when the starting material (Rf ~0.2) is fully converted to the less polar oxalate (Rf ~0.5).

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Photoredox Cross-Coupling

  • In an oven-dried vial, combine the cyclobutyl oxalate (1.0 equiv), aryl bromide (1.5 equiv), [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ (1 mol%), and NiCl₂·dtbbpy (5 mol%).

  • Add anhydrous DMF (0.1 M) and tetramethylguanidine (TMG) (2.0 equiv) as a reductant/base[5].

  • Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher and will terminate the radical cascade.

  • Irradiate with a 450 nm blue LED at 25 °C for 12 hours.

  • IPC: The solution must transition from pale yellow to a deep, translucent green, indicating the active Ni(0)/Ni(II) catalytic cycle. A shift to black indicates catalyst decomposition. LC-MS must confirm the disappearance of the oxalate mass.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

Causality & Mechanistic Expertise

Direct C–O coupling of secondary alcohols with aryl halides via Palladium catalysis is heavily plagued by β-hydride elimination from the Pd(II)-alkoxide intermediate, which yields an undesired ketone byproduct[3]. To circumvent this, we employ RockPhos , a bulky, electron-rich biarylphosphine ligand[6].

The extreme steric bulk of RockPhos forces the Palladium center into a constrained geometry that dramatically accelerates the rate of reductive elimination. Concurrently, the electron-rich nature of the ligand facilitates the initial oxidative addition of the aryl halide. We specifically select Cs₂CO₃ as the base; stronger bases like NaOtBu risk transesterification or hydrolysis of the gem-dimethyl esters on the cyclobutane ring.

G Pd0 Pd(0)-RockPhos Active Catalyst PdII_Ar Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ar + Aryl Halide PdII_Alk Pd(II)(Ar)(Alkoxide) Ligand Exchange PdII_Ar->PdII_Alk + Cyclobutyl Alcohol + Base Product Aryl Ether Product (C-O Bond) PdII_Alk->Product Reductive Elimination (Fast) BetaElim β-Hydride Elimination (Suppressed by Ligand) PdII_Alk->BetaElim (Slowed by Steric Bulk) Product->Pd0 Catalyst Regeneration

Figure 2: Pd-catalyzed C-O coupling cycle showing suppression of β-hydride elimination via RockPhos.

Step-by-Step Protocol (Self-Validating System)
  • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%), RockPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Add 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equiv) and the aryl chloride (1.2 equiv).

  • Suspend the mixture in anhydrous Toluene (0.2 M). Note: Toluene must be freshly distilled over sodium/benzophenone to ensure strict exclusion of moisture.

  • Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • IPC: Cool to room temperature, quench a 50 µL aliquot with water, extract with EtOAc, and analyze via GC-MS. The reaction is validated by the presence of the product mass and the strict absence of the oxidized byproduct (dimethyl 3-oxocyclobutane-1,1-dicarboxylate, m/z 186). This confirms the efficacy of RockPhos in suppressing β-hydride elimination.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for functionalizing the 3-position of the cyclobutane ring.

Table 1: Comparative Analysis of Cross-Coupling Conditions

Reaction TypeCatalyst SystemLigand / PhotocatalystBase / AdditiveTemp / TimeTarget BondExpected Yield
Deoxygenative Arylation NiCl₂·dtbbpy (5 mol%)Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆TMG (2.0 eq) / Oxalate25 °C / 12 h (450 nm)C(sp³)–C(sp²)75–85%
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)RockPhos (4 mol%)Cs₂CO₃ (2.0 eq)100 °C / 12 hC(sp³)–O–C(sp²)65–80%

References

  • [1] BLD Pharm. 1484536-54-0 | Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

  • [2] Galanski, M., et al. {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. European Journal of Medicinal Chemistry.

  • [3] National Institutes of Health (PMC). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

  • [4] Dong, Z.; MacMillan, D. W. C. Metallaphotoredox-enabled deoxygenative arylation of alcohols. Nature 2021, 598, 451–456.

  • [5] ACS Catalysis. Photoredox-Neutral Deoxygenative Carboxylation of Acylated Alcohols with Tetrabutylammonium Oxalate.

  • [6] Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.

Sources

Method

Application Note: Protecting Group Strategies for the Tertiary Hydroxyl Moiety of Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

Introduction: The Synthetic Challenge Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a valuable building block in medicinal chemistry and materials science, offering a rigid, three-dimensional scaffold.[1] However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a valuable building block in medicinal chemistry and materials science, offering a rigid, three-dimensional scaffold.[1] However, the synthetic utility of this intermediate is often predicated on the selective manipulation of its reactive hydroxyl group. The primary challenge lies in the nature of this functionality: it is a tertiary alcohol positioned on a sterically demanding cyclobutane ring, flanked by a gem-dicarboxylate center. This steric congestion significantly hinders the approach of reagents, making the introduction of a protecting group a non-trivial synthetic step.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing effective protecting group strategies for this specific hydroxyl moiety. We will explore the rationale behind various choices, present a comparative analysis of leading candidates, and provide detailed, field-proven protocols for their application and subsequent removal.

Rationale for Protecting Group Selection: Navigating Steric Hindrance

The choice of a protecting group for a tertiary alcohol is governed by a delicate balance between the reactivity of the silylating, acylating, or alkylating agent and the steric accessibility of the hydroxyl group. Reagents that readily protect primary or even secondary alcohols often fail or provide diminutive yields with substrates like dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Silyl Ethers: The Workhorse of Hindered Alcohol Protection

Silyl ethers are the most prevalent choice for protecting alcohols due to their ease of introduction, tunable stability, and mild, orthogonal deprotection conditions.[2] For tertiary alcohols, the steric bulk of the silyl group is a critical consideration.

  • Trimethylsilyl (TMS): Generally unsuitable for tertiary alcohols due to steric hindrance and high lability.[3] TMS ethers may not survive aqueous workups or chromatography.[4]

  • tert-Butyldimethylsilyl (TBS/TBDMS): The TBS group represents a significant increase in steric bulk, providing enhanced stability compared to TMS.[5] It is often the first choice for hindered alcohols. The seminal work by Corey and Venkateswarlu established the now-standard conditions using tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF.[2] For exceptionally hindered substrates, more reactive silylating agents are required.

  • Triethylsilyl (TES) & Triisopropylsilyl (TIPS): TES offers a stability profile intermediate between TMS and TBS.[6][7] TIPS is even more sterically demanding and robust, making it suitable for protecting less hindered alcohols in the presence of the target tertiary alcohol, or for when exceptional stability is required.[7] However, its installation on a highly hindered tertiary alcohol can be challenging.

For the target molecule, the increased reactivity of silyl triflates (e.g., TBS-OTf) is often necessary to achieve high conversion. These reagents, paired with a non-nucleophilic base like 2,6-lutidine, can overcome the steric barrier where silyl chlorides might fail.[8][9]

Ester Protecting Groups: A Robust Alternative

Esterification provides a stable protecting group, particularly against acidic and some oxidative conditions.

  • Pivaloate (Piv): The pivaloyl group, derived from pivaloyl chloride or pivalic anhydride, is a sterically bulky ester.[10] This bulk not only confers significant stability but also means its introduction requires forcing conditions or effective catalysis, often with 4-(dimethylamino)pyridine (DMAP).[11] Pivaloates are stable to many conditions but are typically cleaved by hydrolysis with strong base or by reduction with powerful hydrides (e.g., LiAlH₄).[12]

Ether Protecting Groups: Stability at a Cost

Ethers offer high stability across a wide pH range.

  • Benzyl (Bn) Ether: Benzyl ethers are exceptionally robust.[13] They are typically installed under strongly basic conditions (e.g., NaH, BnBr), known as the Williamson ether synthesis, which can be inefficient for sterically hindered tertiary alcohols.[14][15] Their primary advantage is the unique deprotection method: catalytic hydrogenolysis (H₂/Pd-C), which is orthogonal to most other protecting groups.[14][16]

Comparative Analysis of Protecting Group Strategies

The optimal protecting group is dictated by the planned downstream synthetic route. The following table summarizes the key characteristics of the most viable candidates for protecting dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Protecting GroupProtection Reagents & ConditionsRelative StabilityDeprotection ConditionsKey Advantages & Disadvantages
TBS Ether TBSCl, Imidazole, DMF, rt to 40 °C or TBSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C to rtGood stability to base, mild acid, and many redox reagents.[17]TBAF, THF, rt or HF•Py, THF/Py, rt or CSA, MeOH, rtAdv: Widely used, reliable, mild deprotection.[2] Disadv: May be challenging to install with TBSCl; sensitive to fluoride ions.
TES Ether TESCl, Imidazole, DMF or TESOTf, 2,6-Lutidine, CH₂Cl₂Less stable than TBS, more stable than TMS.[6]Mild acid (e.g., AcOH/H₂O/THF) or TBAF, THF.Adv: Easier to install than TBS, offers differential deprotection possibilities. Disadv: Lower stability may be unsuitable for harsh reaction sequences.
Pivaloate (Piv) Ester Piv-Cl, Pyridine or DMAP, CH₂Cl₂, rtVery stable to acidic conditions and most redox reagents.[12]Strong base (NaOH or KOH, MeOH/H₂O, reflux) or LiAlH₄, THF.Adv: High stability.[10] Disadv: Harsh deprotection conditions are not compatible with base-labile groups (like the substrate's esters).
Benzyl (Bn) Ether BnBr, NaH, THF/DMF, refluxVery stable to a wide range of acidic, basic, and redox conditions.H₂, Pd/C, EtOH/EtOAc or Na, liq. NH₃Adv: Extremely robust; orthogonal deprotection. Disadv: Installation on a tertiary alcohol is often low-yielding; cannot be used with other reducible groups (alkenes, alkynes).[15]

Visualization of Synthetic Strategy

Decision Workflow for Protecting Group Selection

The following workflow can guide the selection process based on planned synthetic steps.

G start Start: Need to protect tertiary -OH q1 Downstream reaction involves fluoride ions (e.g., TASF, TBAF)? start->q1 q2 Downstream reaction involves catalytic hydrogenation? q1->q2 No avoid_silyl Avoid Silyl Ethers q1->avoid_silyl Yes q3 Downstream reaction involves strong base/hydrolysis? q2->q3 No avoid_bn Avoid Benzyl Ether q2->avoid_bn Yes pg_tbs Choose TBS or other Silyl Ether q3->pg_tbs No avoid_piv Avoid Pivaloate Ester q3->avoid_piv Yes pg_bn Choose Benzyl (Bn) Ether pg_piv Choose Pivaloate (Piv) Ester avoid_silyl->q2 avoid_bn->q3 avoid_piv->pg_bn G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation ROH R-OH TBSCl Cl-Si(Me)₂tBu ROH->TBSCl attacks Si Intermediate R-O⁺(H)-Si(Me)₂tBu  +  Cl⁻ TBSCl->Intermediate Intermediate_2 R-O⁺(H)-Si(Me)₂tBu Base Base (e.g., Imidazole) Base->Intermediate_2 deprotonates Product R-O-Si(Me)₂tBu Salt Base-H⁺ Cl⁻ Intermediate_2->Product

Caption: General mechanism for base-mediated silylation of an alcohol.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether using TBSOTf

This protocol is optimized for sterically hindered alcohols where TBSCl may be ineffective.

  • Reagents & Materials:

    • Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 mmol, 1.0 equiv)

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 mmol, 1.2 equiv)

    • 2,6-Lutidine (1.5 mmol, 1.5 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Round-bottom flask, magnetic stirrer, syringe, argon/nitrogen inlet

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the substrate (1.0 mmol).

    • Dissolve the substrate in anhydrous CH₂Cl₂ (10 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Add 2,6-lutidine (1.5 mmol) via syringe, followed by the dropwise addition of TBSOTf (1.2 mmol).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure TBS-protected ether.

  • Scientist's Note: 2,6-Lutidine is a sterically hindered, non-nucleophilic base that effectively scavenges the triflic acid (TfOH) byproduct without competing with the alcohol as a nucleophile. [9]

Protocol 2: Protection as a Pivaloate (Piv) Ester

This protocol utilizes DMAP as a powerful acylation catalyst.

  • Reagents & Materials:

    • Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 mmol, 1.0 equiv)

    • Pivaloyl chloride (1.5 mmol, 1.5 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)

    • Triethylamine (Et₃N) or Pyridine (2.0 mmol, 2.0 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

    • 1 M HCl solution

    • Saturated aqueous NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol), DMAP (0.1 mmol), and anhydrous CH₂Cl₂ (10 mL).

    • Add triethylamine (2.0 mmol).

    • Cool the mixture to 0 °C and add pivaloyl chloride (1.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitoring: Monitor by TLC for the disappearance of the starting alcohol.

    • Workup: Dilute the reaction mixture with CH₂Cl₂ (15 mL) and wash sequentially with water (10 mL), 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude pivaloate ester by flash column chromatography.

  • Scientist's Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with pivaloyl chloride, which is then attacked by the sterically hindered alcohol. [11]

Protocol 3: General Deprotection of a TBS Ether using TBAF

This is the standard method for cleaving silyl ethers.

  • Reagents & Materials:

    • TBS-protected substrate (1.0 mmol, 1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

    • Tetrahydrofuran (THF) (10 mL)

    • Water, Diethyl ether or Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the TBS-protected substrate (1.0 mmol) in THF (10 mL) in a round-bottom flask.

    • Add the TBAF solution (1.2 mL) at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Workup: Once complete, pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL). [13] 5. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify by flash column chromatography to isolate the deprotected alcohol.

  • Scientist's Note: The driving force for this reaction is the formation of the very strong Si-F bond, which is thermodynamically favored over the Si-O bond. [9]

Conclusion

Protecting the sterically encumbered tertiary hydroxyl group of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate requires careful consideration of reagent reactivity and downstream synthetic compatibility. For general purposes, protection as a TBS ether using a highly reactive silylating agent such as TBSOTf offers the best combination of successful installation and mild, selective deprotection. The choice of a pivaloate or benzyl ether should be reserved for specific synthetic routes where their unique stability profiles and orthogonal deprotection schemes are explicitly required. The protocols and comparative data presented herein provide a robust framework for researchers to make informed decisions and achieve their synthetic goals efficiently.

References

  • Vertex AI Search. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
  • Fiveable. (2025, August 15). tert-Butyldimethylsilyl chloride: Organic Chemistry Study...
  • Benchchem. (2025, November). A Comparative Guide to Benzyl, Trityl, and Silyl Ethers as Alcohol Protecting Groups.
  • Suzhou Highfine Biotech. (2024, March 25). Alcoholic Hydroxyl Protection & Deprotection.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Benchchem. (n.d.). pivaloyl chloride reaction with alcohols mechanism.
  • Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups.
  • Ketone Pharma. (n.d.). tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses.
  • MilliporeSigma. (2026, March 9). Triethylsilyl Chloride (TES-Cl) vs. Other Silyl Protecting Groups: Making the Right Choice.
  • Wikipedia. (n.d.).
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride.
  • Wikipedia. (n.d.).
  • Gelest. (n.d.). Silyl Groups - Gelest Technical Library.
  • MDPI. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
  • Chemistry LibreTexts. (2024, September 22). 17.8: Protection of Alcohols.
  • ACS Publications. (2015, April 16). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids | Organic Letters.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • YouTube. (2021, January 23). Protecting Groups for Alcohols: Silyl Ethers | 12.5 Organic Chemistry.
  • ACS Publications. (2000, March 18).
  • Jack Westin. (n.d.). Protecting Groups - Organic Chemistry.
  • Reddit. (2017, October 16).
  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
  • Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • ResearchGate. (n.d.). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Syntheses. (n.d.). Procedure.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Neocities. (n.d.).
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,1-Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

Welcome to the dedicated technical support center for the synthesis of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this multi-step synthesis, providing not just protocols but also the rationale behind our procedural choices. Our aim is to equip you with the knowledge to troubleshoot common issues and optimize your synthetic yield.

The synthesis of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a valuable pathway for creating a versatile building block in medicinal chemistry and materials science.[1] The strained cyclobutane ring, coupled with its functional groups, offers unique conformational constraints and opportunities for further chemical modification.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Synthesis of the Precursor - Dimethyl 3-Oxocyclobutane-1,1-dicarboxylate

The journey to our target molecule begins with the construction of the cyclobutane ring, a process that can be fraught with challenges such as low yields and the formation of byproducts.[2]

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for constructing the cyclobutane ring of the precursor, dimethyl 3-oxocyclobutane-1,1-dicarboxylate?

Answer: The most common and well-established method is a two-step process starting with a dialkylation of dimethyl malonate with 1,3-dibromopropane, followed by a Dieckmann condensation.

Experimental Workflow: Synthesis of Dimethyl 3-Oxocyclobutane-1,1-dicarboxylate

cluster_0 Step 1: Dialkylation cluster_1 Step 2: Dieckmann Condensation A Dimethyl Malonate + 1,3-Dibromopropane C Dimethyl 1,1-cyclobutanedicarboxylate A->C Reflux B Sodium Methoxide (NaOCH3) in Methanol B->A D Dimethyl 1,1-cyclobutanedicarboxylate F Dimethyl 3-oxocyclobutane-1,1-dicarboxylate (enolate salt) D->F Reflux E Sodium Methoxide (NaOCH3) in Toluene E->D H Dimethyl 3-oxocyclobutane-1,1-dicarboxylate (Final Product) F->H G Aqueous Acid Workup (e.g., HCl) G->F A Starting Material: Dimethyl 3-oxocyclobutane-1,1-dicarboxylate D Desired Product: 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate A->D B Reducing Agent: Sodium Borohydride (NaBH4) B->A Reduces Ketone C Solvent: Methanol C->A Dissolves Reactants E Side Product: Over-reduction of Esters D->E Can Lead To (with excess NaBH4 or high temp)

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate Characterization

Welcome to the Technical Support Center. In drug development and synthetic characterization, cyclobutane derivatives frequently present severe Nuclear Magnetic Resonance (NMR) spectral overlap.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In drug development and synthetic characterization, cyclobutane derivatives frequently present severe Nuclear Magnetic Resonance (NMR) spectral overlap. While often referred to in lab shorthand as "1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate," the correct IUPAC nomenclature for this molecule is dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate .

This guide provides field-proven, self-validating methodologies to deconvolve complex multiplets and overlapping singlets inherent to this scaffold.

Root Cause Analysis: The Causality of Signal Overlap

To troubleshoot overlap, we must first understand the molecular physics driving it. Cyclobutane rings are not planar; they adopt a "puckered" conformation to relieve torsional angle strain[1].

  • Diastereotopic Methylene Protons (C-2 and C-4): The presence of the hydroxyl group at C-3 breaks the symmetry of the top and bottom faces of the ring. Consequently, the two protons on C-2 (and C-4) are diastereotopic[2]. One proton is cis to the hydroxyl group, and the other is trans. Because they reside in different magnetic environments, they possess different chemical shifts. However, because these environments are structurally similar, their chemical shifts are nearly identical, resulting in severe second-order multiplet overlap (an AA'BB'X spin system)[3].

  • Accidental Isochronism of Methyl Esters: The two methoxy groups of the 1,1-dicarboxylate moiety are also diastereotopic. However, because they are four bonds away from the C-3 chiral center, the difference in magnetic anisotropy is minimal. At standard field strengths (e.g., 400 MHz), these two singlets often coalesce into a single, artificially broadened peak.

Quantitative Data Summary: Expected Chemical Shifts

Note: Values are approximate and highly dependent on solvent and concentration[4],[5].

PositionFunctional GroupExpected Shift ( δ ppm)MultiplicityOverlap Risk Level
C-3 Methine (CH-OH)4.50 - 4.60MultipletLow
C-2 / C-4 Methylene (CH 2​ )2.50 - 3.00Complex MultipletsCritical (Diastereotopic)
C-1 Methoxy Esters (OCH 3​ )3.75 - 3.80Singlets (2x)High (Coalescence)
C-3 Hydroxyl (OH)2.00 - 3.50Broad SingletModerate (Exchangeable)

Experimental Workflows & Troubleshooting Protocols

The following protocols are designed as self-validating systems . Do not simply run the experiments; use the built-in validation checks to confirm the physical reality of your molecule.

Workflow Start 1D 1H NMR (Overlap Detected) Solvent Tier 1: Solvent Titration (Add C6D6 to CDCl3) Start->Solvent TwoD Tier 2: 2D NMR (COSY & HSQC) Solvent->TwoD Fails Resolved Signals Resolved & Assigned Solvent->Resolved Success PureShift Tier 3: Pure Shift NMR (PSYCHE) TwoD->PureShift Complex Multiplets TwoD->Resolved Success PureShift->Resolved

Caption: Workflow for resolving NMR signal overlap in cyclobutane derivatives.

Tier 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Causality: Benzene-d 6​ ( C6​D6​ ) forms transient collision complexes with polar functional groups. It coordinates differently to the hydrogen-bond-donating C-3 hydroxyl group compared to the C-1 ester carbonyls. This differential shielding alters the chemical shifts of the cis and trans protons at different rates, pulling overlapping signals apart[6].

Step-by-Step Methodology:

  • Dissolve 10 mg of the compound in 0.5 mL of CDCl3​ and acquire a baseline 1 H NMR spectrum.

  • Add C6​D6​ in 50 μ L increments (titration).

  • Re-acquire the 1 H NMR spectrum after each addition.

  • Track the migration of the methoxy singlets (~3.8 ppm) and the methylene multiplets (~2.5–3.0 ppm).

  • Validation Check: If the single broad methoxy peak splits into two distinct singlets (each integrating to 3H) during titration, you have successfully validated that the initial overlap was due to accidental isochronism, not chemical equivalence.

Tier 2: 2D Heteronuclear Single Quantum Coherence (HSQC)

Causality: When proton signals are hopelessly entangled, we must leverage the wider chemical shift dispersion of Carbon-13 ( δC​ ~ 15–180 ppm)[7]. HSQC correlates directly bonded protons and carbons.

Step-by-Step Methodology:

  • Prepare a high-concentration sample (e.g., 20-30 mg in 0.6 mL CDCl3​ ).

  • Set up a Multiplicity-Edited HSQC pulse sequence. This will phase CH 2​ cross-peaks oppositely to CH and CH 3​ peaks.

  • Acquire the spectrum with sufficient t1​ increments (minimum 256) to ensure high resolution in the carbon dimension.

  • Validation Check: Look at the carbon chemical shift for C-2/C-4 (expected around 35-40 ppm). You should observe two distinct proton cross-peaks correlating to this single carbon frequency. Because the HSQC is multiplicity-edited, these peaks will appear in the negative phase (blue/red depending on your software). This self-validates that the two overlapping multiplets belong to diastereotopic protons on the exact same carbon atom.

SpinSystem H3 H-3 (Methine) H2a H-2a (cis) H3->H2a 3J H2b H-2b (trans) H3->H2b 3J H4a H-4a (cis) H3->H4a 3J H4b H-4b (trans) H3->H4b 3J H2a->H2b 2J H4a->H4b 2J

Caption: Key J-coupling network of the diastereotopic cyclobutane ring protons.

Tier 3: Pure Shift NMR (PSYCHE)

Causality: If the multiplets are so complex that measuring J -couplings is impossible, we must remove the proton-proton scalar couplings entirely. The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment uses low flip-angle swept-frequency pulses to refocus active spins while leaving passive spins unaffected, collapsing all multiplets into sharp singlets[8].

Step-by-Step Methodology:

  • Select the 1D PSYCHE pulse sequence on a spectrometer equipped with gradient capabilities.

  • Calibrate the chirp pulse duration (typically 10-30 ms) and sweep width to cover the entire proton spectral window.

  • Acquire the spectrum. The complex AA'BB'X system of the cyclobutane ring will collapse.

  • Validation Check: The C-2/C-4 region (~2.5–3.0 ppm), which previously looked like a noisy "forest" of peaks, will resolve into distinct, sharp singlets representing H-2a, H-2b, H-4a, and H-4b. If you integrate these singlets, they will precisely match a 1:1:1:1 ratio, validating the absolute decoupling of the diastereotopic network.

Frequently Asked Questions (FAQs)

Q: I ran a standard 1 H NMR at 400 MHz, and my two methyl ester groups appear as a single peak integrating to 6H. Is my molecule symmetric? A: No. The molecule is fundamentally asymmetric due to the C-3 hydroxyl group. The single peak is an artifact of low magnetic field dispersion causing accidental isochronism. The chemical shift difference ( Δδ ) between the cis and trans methyl esters is simply smaller than the resolution limit of your current solvent/field combination. Use the ASIS protocol described above to separate them[6].

Q: How do I definitively assign which C-2/C-4 proton is cis to the hydroxyl and which is trans? A: You must use a 1D NOESY or 2D ROESY experiment[9]. Irradiate the H-3 methine proton. The C-2/C-4 protons that are cis to the hydroxyl group will show a strong Nuclear Overhauser Effect (NOE) correlation to H-3 due to spatial proximity. The trans protons will show a significantly weaker or non-existent NOE.

Q: Can chemical derivatization help resolve the ring proton overlap? A: Yes. Acetylating the C-3 hydroxyl group (converting it to an ester) drastically changes the magnetic anisotropy and local steric bulk. This often shifts the adjacent cis protons downfield, artificially creating chemical shift dispersion and breaking the overlap without needing advanced NMR pulse sequences.

References

  • Synthesis and Biological Activity of Water-Soluble Maleimide Derivatives... Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • Merging Halogen-Atom Transfer (XAT) with Copper Catalysis... ChemRxiv / DOI. Available at:[Link]

  • Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews - ACS Publications. Available at:[Link]

  • Primary Structure of Glycans by NMR Spectroscopy. PMC - NIH. Available at:[Link]

  • Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. Available at:[Link]

  • Diastereomers and H-NMR. Chemistry Stack Exchange. Available at:[Link]

  • Why is this 6 and not 4 signals for HNMR? Reddit - r/OrganicChemistry. Available at:[Link]

Sources

Troubleshooting

Minimizing ester hydrolysis byproducts in 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate synthesis

Technical Support Center: Synthesis of Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate Welcome to the technical support guide for the synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This document is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate

Welcome to the technical support guide for the synthesis of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This document is designed for researchers, chemists, and process development professionals to address a critical challenge in this synthesis: the formation of ester hydrolysis byproducts. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to optimize your reaction outcomes, enhance yield, and ensure the purity of your target molecule.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis.

Q1: I'm observing a significant amount of a polar, water-soluble byproduct in my crude NMR. What is it? A: The most likely byproduct is the mono-hydrolyzed species, 1-carboxy-1-methoxycarbonyl-3-hydroxycyclobutane, or the fully hydrolyzed 3-hydroxycyclobutane-1,1-dicarboxylic acid. These byproducts arise from the hydrolysis of one or both of the methyl ester groups. Their increased polarity makes them more soluble in aqueous layers during workup, but they can also contaminate the organic phase, complicating purification.

Q2: What are the primary causes of ester hydrolysis in this synthesis? A: Ester hydrolysis is typically catalyzed by acid or, more commonly, promoted by base.[1][2] The key triggers in this synthesis are:

  • Residual Water: The presence of water in solvents or reagents, especially under basic conditions.

  • Strongly Basic Conditions: The use of strong hydroxide bases (e.g., NaOH, KOH) during the reaction or, more frequently, during the workup can lead to saponification.[2]

  • High Temperatures: Elevated temperatures during reaction or workup can accelerate the rate of hydrolysis.

  • Prolonged Reaction/Workup Times: Extended exposure to acidic or basic aqueous conditions increases the likelihood of hydrolysis.

Q3: My primary synthesis step uses a strong base like sodium ethoxide. How can I prevent hydrolysis during the reaction itself? A: While strong alkoxide bases are needed to deprotonate the malonic ester, hydrolysis can be minimized by ensuring strictly anhydrous conditions.[3] This involves using freshly distilled, dry solvents and flame-drying your glassware. The base itself should be prepared and handled under an inert atmosphere (e.g., Argon or Nitrogen). Remember, the base-promoted hydrolysis reaction consumes the base, so it is technically not catalytic in that context.[4]

Q4: Can I salvage a reaction batch that has undergone significant hydrolysis? A: While challenging, it is sometimes possible. The hydrolyzed carboxylic acid byproducts can be re-esterified. A common method is Fischer esterification, which involves refluxing the material in methanol with a catalytic amount of strong acid (like sulfuric acid).[1] However, this adds steps to your synthesis, may not be quantitative, and can risk other side reactions. Prevention is a far more effective strategy.

Mechanistic Insights: The Target Reaction vs. The Side Reaction

Understanding the underlying mechanisms is crucial for effective troubleshooting. The synthesis of the cyclobutane ring from a malonic ester derivative is a powerful C-C bond-forming strategy.[5][6] A plausible pathway involves the reaction of the enolate of dimethyl malonate with an electrophile like epichlorohydrin.

The Desired Pathway: Cyclobutane Formation

The diagram below illustrates a generalized workflow for the formation of the cyclobutane ring, which is the core of your desired product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Ring Formation cluster_2 Step 3: Final Product A Dimethyl Malonate C Sodio-dimethyl Malonate (Enolate) A->C Deprotonation B Base (e.g., NaH, NaOEt) in Anhydrous Solvent E Nucleophilic Attack & Ring Closure C->E D Epichlorohydrin (or other 1,3-dielectrophile) D->E F Cyclobutane Precursor E->F G Workup & Hydroxide Formation F->G H Dimethyl 3-hydroxycyclobutane- 1,1-dicarboxylate G->H G start Target Diester intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack acid Carboxylic Acid + Methoxide intermediate->acid Collapse & Elimination of Methoxide product Carboxylate Salt (Byproduct) acid->product Irreversible Deprotonation base Hydroxide Ion (OH⁻) (from H₂O + Base) base->start

Caption: Mechanism of base-promoted ester hydrolysis.

Troubleshooting Guide

Use this guide to diagnose and solve common problems related to byproduct formation.

Symptom Observed Potential Root Cause Recommended Action & Explanation
Low isolated yield with significant loss to aqueous layer during workup. Ester Hydrolysis: The product is being converted to the more water-soluble carboxylate salt.1. Anhydrous Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl instead of water or acid. Extract with an organic solvent (e.g., ethyl acetate) immediately. 2. pH Control: Keep the aqueous phase pH neutral or slightly acidic (pH 6-7) during extraction to ensure the hydrolyzed byproduct is protonated and can be more easily separated.
Crude product shows desired diester, but also mono-ester/mono-acid and di-acid peaks in NMR/LC-MS. Incomplete reaction or hydrolysis during reaction/workup. 1. Ensure Anhydrous Conditions: Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) to form the enolate, which avoids introducing hydroxide or ethoxide that can hydrolyze the ester. [3]2. Minimize Water: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Dry all glassware thoroughly.
Product degrades during silica gel column chromatography. Acidic Silica: Standard silica gel is slightly acidic and can catalyze hydrolysis, especially with prolonged contact time.1. Neutralize Silica: Run the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1.0%) to neutralize the acidic sites. 2. Swift Purification: Do not let the product sit on the column for an extended period. Use flash chromatography techniques.
Reaction is sluggish and requires extended heating, leading to hydrolysis. Poor reagent quality or insufficient activation. 1. Reagent Purity: Ensure the purity of your dimethyl malonate and electrophile. 2. Solvent Choice: Consider a higher-boiling anhydrous solvent like DMF or DMSO to facilitate the reaction at a suitable temperature without requiring excessive heating times.

Recommended Protocol: Minimizing Hydrolysis Byproducts

This protocol incorporates best practices to suppress the formation of hydrolysis-related impurities.

I. Reagent & Glassware Preparation
  • Glassware: All glassware (round-bottom flask, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or taken from a commercial solvent purification system.

  • Reagents: Use high-purity dimethyl malonate and epichlorohydrin. Sodium hydride (NaH, 60% dispersion in mineral oil) should be used as the base.

II. Step-by-Step Synthesis
  • Setup: Assemble a three-neck flask with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.

  • Base Preparation: In the reaction flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere. If using the oil dispersion, wash the NaH with anhydrous hexanes three times before adding THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve dimethyl malonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Ring Formation: Cool the resulting enolate solution back to 0 °C. Add epichlorohydrin (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

III. Workup & Purification Protocol
  • Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the reaction while avoiding a strongly basic environment.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient. To prevent on-column hydrolysis, consider pre-treating the silica with a 1% triethylamine solution in the eluent system.

By adhering to these stringent anhydrous conditions and carefully controlling the workup pH, you can significantly minimize the formation of ester hydrolysis byproducts and achieve a higher yield of pure dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Davies, H. M. L., & Dai, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Retrieved from [Link]

  • Neocities. (n.d.). Introducing Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Retrieved from [Link]

  • Cason, J., & Way, R. L. (1949). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Docenti. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis [Video]. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent and Temperature Conditions for 1,1-Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the crystallization of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 1484536-54-0). This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the crystallization of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 1484536-54-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to optimize crystal yield, purity, and morphology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Q1: What are the key considerations for selecting a primary crystallization solvent for this compound?

A1: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility is the driving force for crystallization upon cooling. For a molecule like 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which contains both polar (hydroxyl, ester) and non-polar (cyclobutane ring, methyl groups) functionalities, a range of solvents should be screened.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The presence of ester and hydroxyl groups suggests that moderately polar solvents like ethyl acetate, acetone, or isopropanol could be effective.

  • Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding. Solvents that can act as hydrogen bond acceptors (e.g., ethers, ketones) or donors (e.g., alcohols) can significantly influence solubility.[1]

  • Avoid Extreme Solubility: A solvent that dissolves the compound completely at room temperature is unsuitable for cooling crystallization, as is a solvent in which the compound is completely insoluble even when heated.[1] The goal is to find a balance that allows for the creation of a supersaturated solution upon cooling.

Q2: How does temperature fundamentally impact crystal yield and purity?

A2: Temperature is a critical variable that directly controls the supersaturation of the solution, which in turn influences nucleation and crystal growth.[2]

  • Impact on Yield: Generally, a lower final crystallization temperature results in lower residual solubility in the mother liquor, leading to a higher crystal yield.[3] However, excessively low temperatures can sometimes trap impurities.

  • Impact on Purity: Higher crystallization temperatures, while potentially reducing overall yield, often lead to the formation of purer and larger crystals.[3][4] This is because the slower, more controlled crystal growth at higher temperatures allows for more selective incorporation of the target molecule into the crystal lattice, excluding impurities.[3]

  • Cooling Rate: The rate of cooling is as important as the temperature itself. A slow cooling rate generally favors the growth of larger, more uniform crystals, while rapid cooling can lead to the formation of many small crystals or even precipitation of an amorphous solid.[4]

Q3: What are the most common crystallization methods suitable for this compound?

A3: Several methods can be employed, with the choice depending on the compound's properties and the desired outcome.

  • Slow Cooling: This is the most common method. The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization. This method is excellent for optimizing yield and purity.[1]

  • Solvent Evaporation: If the compound is moderately soluble at room temperature, allowing the solvent to evaporate slowly can increase the solute concentration to the point of supersaturation, leading to crystal formation. This is often used for small-scale crystallizations.[1]

  • Vapor Diffusion: This technique is ideal for small quantities of material. The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the primary solvent, it reduces the compound's solubility, inducing crystallization.[1]

  • Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is insoluble but which is miscible with the primary solvent) is slowly added to a solution of the compound, causing a decrease in solubility and promoting crystallization.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization process.

Q4: My compound has "oiled out," forming liquid droplets instead of solid crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the temperature of the solution is higher than the melting point of the solute-solvent system or when the level of supersaturation is too high for orderly crystal nucleation to occur.[6][7] Oiled out products are often impure because the liquid phase can readily dissolve impurities.[6]

Causality & Solutions:

  • Cause: The solution is likely becoming supersaturated at a temperature above the compound's melting point in that specific solvent system. This is common with compounds that have relatively low melting points or when significant impurities are present, causing melting point depression.[6][8]

  • Solution 1: Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil dissolves completely, add a small amount (10-20%) of additional hot solvent to lower the saturation point, and then attempt to cool the solution again, more slowly.[6]

  • Solution 2: Lower the Dissolution Temperature: Try dissolving the compound at a lower temperature, even if it requires more solvent. This reduces the thermal energy of the system during the cooling phase.

  • Solution 3: Slower Cooling: Implement a very slow, controlled cooling ramp. Rapid cooling can shock the system into a disordered liquid phase separation.

  • Solution 4: Change Solvents: Select a solvent with a lower boiling point or one in which the compound's solubility is lower at elevated temperatures. This allows you to create a saturated solution at a temperature well below the compound's melting point.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation, or that the kinetic barrier to nucleation has not been overcome.

Causality & Solutions:

  • Cause 1: Insufficient Supersaturation: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[6]

  • Cause 2: High Nucleation Barrier: The solution is supersaturated, but the molecules have not organized into a crystal lattice.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Solution B (Seeding): If you have a previous batch of crystals, add one or two tiny seed crystals to the cooled solution. This provides a template for further crystal growth and is a highly effective method to induce crystallization and control polymorphism.[5]

    • Solution C (Ultra-cooling): Place the flask in an ice bath or refrigerator for a short period to induce nucleation. Once crystals appear, allow the solution to warm back to a slightly higher temperature to allow for slower, more controlled growth.

Q6: My crystal yield is disappointingly low. How can I improve it?

A6: Low yield is typically due to high residual solubility of the compound in the mother liquor or incomplete crystallization.

Causality & Solutions:

  • Cause 1: Poor Solvent Choice: The solvent may be too "good," meaning the compound remains significantly soluble even at low temperatures.

    • Solution: Re-evaluate your solvent system. A less effective solvent or a binary solvent mixture (a good solvent paired with an anti-solvent) might be necessary. Refer to the solvent screening protocol below.

  • Cause 2: Insufficient Cooling: The final cooling temperature may not be low enough.

    • Solution: Once the bulk of the crystallization has occurred at a controlled rate, cool the flask further in an ice bath or refrigerator for an extended period to maximize the recovery of the dissolved material.

  • Cause 3: Premature Isolation: The crystallization process may not have reached equilibrium.

    • Solution: Allow the flask to stand at the final temperature for a longer period (several hours to overnight) before filtering to ensure maximum precipitation.

Q7: The purity of my isolated crystals is poor. What are the likely causes and remedies?

A7: Crystal impurity often results from the trapping of mother liquor within the crystal lattice (inclusions) or the adsorption of impurities onto the crystal surface.

Causality & Solutions:

  • Cause 1: Cooling Too Quickly: Rapid crystal growth can trap pockets of impure mother liquor.

    • Solution: Decrease the cooling rate. A slower, more controlled process allows for the selective growth of the crystal lattice, excluding impurities.[4]

  • Cause 2: Inefficient Washing: The surface of the crystals may be coated with impure mother liquor.

    • Solution: Wash the filtered crystals with a small amount of ice-cold crystallization solvent. Using cold solvent is critical to wash away impurities without significantly dissolving the desired crystals.

  • Cause 3: High Impurity Load: If the crude material is highly impure, a single crystallization may be insufficient.

    • Solution: Perform a recrystallization. Redissolve the impure crystals in fresh hot solvent and repeat the crystallization process. This second step will significantly enhance purity.

Section 3: Data & Experimental Protocols

Data Presentation

A successful crystallization relies on understanding the compound's solubility profile. The following table presents hypothetical, yet plausible, solubility data for 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate to guide solvent selection.

Table 1: Illustrative Solubility of 1,1-Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate in Common Solvents

SolventPolarity IndexSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Suitability for Cooling Crystallization
Water9.0< 15Poor (Low solubility)
Toluene2.4540Poor (High risk of oiling out)
Ethyl Acetate4.425250Excellent
Isopropanol3.940300Good
Acetone5.1150> 500Fair (High solubility at 20°C)
Heptane0.1< 1< 1Unsuitable (Insoluble)

Based on this illustrative data, Ethyl Acetate and Isopropanol are excellent starting points for optimization.

Experimental Protocols
Protocol 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of your crude compound into each of several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethyl acetate, isopropanol, acetone, toluene) dropwise at room temperature, vortexing after each addition.

  • Note the solubility at room temperature. A good candidate will show partial but not complete solubility.

  • For tubes where the compound is not fully soluble, gently heat the mixture in a water bath towards the solvent's boiling point.

  • Observe if the compound fully dissolves. If it does, this is a promising solvent.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • Observe for crystal formation. The ideal solvent will produce a good yield of crystalline solid upon cooling.

  • Cool the most promising candidates further in an ice bath to assess the final yield.

Protocol 2: Optimized Cooling Crystallization (Example with Ethyl Acetate)
  • Place 1.0 g of crude 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate into a 50 mL Erlenmeyer flask equipped with a stir bar.

  • Add ethyl acetate in small portions at room temperature while stirring until a slurry is formed.

  • Gently heat the flask on a hot plate to 65-70°C. Continue adding ethyl acetate until the solid just dissolves completely. Note the total volume of solvent used.

  • Remove the flask from the heat, cover it, and allow it to cool slowly towards room temperature on a thermally insulating surface (e.g., a cork ring).

  • Once crystal nucleation begins, ensure the cooling rate remains slow. If cooling too fast, slightly warm the flask to redissolve some of the solid and slow the process.

  • After the flask has reached room temperature over 1-2 hours, place it in an ice-water bath for an additional 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion (2-3 mL) of ice-cold ethyl acetate.

  • Dry the crystals under vacuum to a constant weight.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Failures

G start Solution Cooled, No Crystals Formed is_cloudy Is the solution cloudy or hazy? start->is_cloudy too_much_solvent Probable Cause: Too much solvent (insufficient supersaturation) is_cloudy->too_much_solvent No (Clear) nucleation_issue Probable Cause: High nucleation barrier is_cloudy->nucleation_issue Yes action_evaporate Action: 1. Gently heat to evaporate   some solvent. 2. Re-cool slowly. too_much_solvent->action_evaporate action_induce Action: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Briefly cool in ice bath. nucleation_issue->action_induce

Caption: A decision tree for troubleshooting common crystallization failures.

Diagram 2: Workflow for Crystallization Optimization

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Temperature & Cooling Profile cluster_2 Phase 3: Analysis & Refinement s1 1. Test solubility in 5-6 solvents (polar & non-polar) s2 2. Assess solubility at RT vs. elevated temp s1->s2 s3 3. Select solvent with large solubility differential s2->s3 t1 4. Dissolve in minimal hot solvent s3->t1 t2 5. Implement slow controlled cooling t1->t2 t3 6. Hold at final low temp to maximize yield t2->t3 a1 7. Isolate, wash, and dry crystals t3->a1 a2 8. Analyze for yield and purity (e.g., HPLC, DSC) a1->a2 a3 9. Recrystallize if purity is below specification a2->a3

Caption: A systematic workflow for optimizing crystallization conditions.

References

  • Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Temperature as a Crystallization Variable. (n.d.). Hampton Research. Retrieved March 25, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024, December 1). Zhanghua Dryer. Retrieved March 25, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved March 25, 2026, from [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved March 25, 2026, from [Link]

  • Oiling Out in Crystallization with In-Situ Particle Characterization. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

  • Effect of crystallization temperature on the yield and purity of the product. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Introducing Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate. (n.d.). Neocities. Retrieved March 25, 2026, from [Link]

  • Diethyl 1,1-cyclobutanedicarboxylate. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. (2023). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Crystal structure of diaqua(3-hydroxycyclobutane-1,1- dicarboxylato)zinc(II) dihydrate, Zn(H2O)2(C6H6O5). (2018). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Optimization. (2015, March 15). Hampton Research. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0). This molecule is a highly valued building block in the synthesis of next-generation platinum(II) anticancer complexes, such as oxaliplatin and carboplatin analogs ().

However, its unique topology presents significant synthetic bottlenecks. This guide synthesizes field-proven insights to help you troubleshoot sluggish SN2 reactions, bypass resistant saponifications, and optimize your overall reaction yields.

Section 1: The Mechanistic Root of the Problem (Steric Topology)

To solve a chemical problem, we must first understand the causality of the structure. The cyclobutane ring is not flat; it adopts a puckered "butterfly" conformation to relieve torsional strain. In dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, this puckering forces the substituents at C1 and C3 into pseudo-axial and pseudo-equatorial positions.

The bulky gem-diester group at C1 creates severe 1,3-diaxial-like transannular interactions with the C3 hydroxyl group. This physical barrier blocks the optimal trajectory (180° backside attack) required for standard SN2 displacements. Furthermore, the geminal proximity of the two esters at C1 means that once one ester is hydrolyzed, the resulting negatively charged carboxylate severely shields the remaining ester from nucleophilic attack by hydroxide ions.

StericLogic A Dimethyl 3-hydroxycyclobutane -1,1-dicarboxylate B Puckered Ring Conformation A->B C C1 Gem-Diester Bulk B->C 1,3-diaxial interactions D C3 Hydroxyl Shielding B->D E Resistance to Saponification (Mono-hydrolysis stall) C->E Anionic repulsion after 1st cleavage F Sluggish SN2 / Mitsunobu (Trajectory blocked) C->F Transannular steric clash D->F

Logic tree detailing the steric hindrance origins in the cyclobutane scaffold.

Section 2: Troubleshooting Guide & FAQs

Q1: My saponification of the gem-diester stalls at the mono-acid stage. How do I achieve complete hydrolysis to 3-hydroxycyclobutane-1,1-dicarboxylic acid? Causality: This is a classic issue with cyclobutane gem-diesters. The first equivalent of base rapidly hydrolyzes one methyl ester. The resulting carboxylate anion creates a localized sphere of negative charge that electrostatically repels further hydroxide attack, protecting the second methyl ester (). Coupled with the steric bulk of the puckered ring, the second ester becomes highly resistant to standard saponification at room temperature. Solution: You must overcome the activation energy barrier thermally and use a massive excess of a small, hard base (like LiOH). Refluxing in a high-boiling aqueous/organic mixture (e.g., THF/H2O) for 36 hours is required. (See Protocol A).

Q2: I am getting <20% yield when attempting a Mitsunobu reaction to invert the C3 hydroxyl stereocenter. Why is this happening? Causality: The Mitsunobu reaction requires the bulky triphenylphosphine oxide betaine intermediate to form, followed by a backside SN2 attack. The transannular steric clash from the C1 gem-diester severely restricts the required trajectory for the incoming nucleophile. Solution: Abandon the standard PPh3/DEAD system. Switch to smaller, more nucleophilic phosphines (e.g., tributylphosphine, PBu3) and DIAD. If yields remain unacceptable, bypass the Mitsunobu entirely: convert the hydroxyl to a mesylate (OMs), followed by displacement with a small, linear nucleophile like sodium azide (NaN3). (See Table 1 and Protocol B).

Table 1: Quantitative Comparison of C3 Substitution Strategies
Reagent SystemNucleophileTemp (°C)Time (h)Yield (%)Primary Issue / Observation
PPh3 / DEADPhCOOH2524< 20Severe steric clash; mostly recovered starting material.
PBu3 / DIADPhCOOH252445 - 50Improved trajectory access, but still sluggish.
1. MsCl/Et3N 2. NaN3N3-1. 0 2. 651. 2 2. 1285 - 90High yield; minimal steric penalty for linear azide ion.
Section 3: Validated Experimental Protocols
Protocol A: Exhaustive Saponification to 3-Hydroxycyclobutane-1,1-dicarboxylic Acid

This self-validating system ensures complete cleavage by driving the equilibrium with excess base and thermal energy.

  • Preparation: Dissolve dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in a 1:1 mixture of THF and deionized H2O to achieve a 0.2 M concentration.

  • Base Addition: Add LiOH·H2O (5.0 eq). The large excess is critical to overwhelm the electrostatic repulsion of the mono-carboxylate intermediate.

  • Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 75°C (reflux) for 36 hours.

  • Monitoring: Monitor by LC-MS. Do not stop the reaction until the mono-ester intermediate mass is completely consumed.

  • Workup: Cool the reaction to 0°C. Carefully acidify the mixture to pH ~2 using 2M HCl to protonate the diacid.

  • Extraction: Extract exhaustively with EtOAc (5 × 50 mL). The highly polar diacid is exceptionally water-soluble, making multiple extractions mandatory.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure diacid.

Protocol B: High-Yield SN2 Displacement via Mesylation (Bypassing Mitsunobu)

This protocol circumvents the bulky betaine intermediate of the Mitsunobu reaction by utilizing a small, highly reactive leaving group.

  • Mesylation: Dissolve the diester (1.0 eq) in anhydrous DCM (0.3 M) under an N2 atmosphere. Add Et3N (2.0 eq) and cool the flask to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0°C.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the crude mesylate. Do not purify the mesylate via silica gel, as it can degrade.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add NaN3 (3.0 eq).

  • Heating: Heat the mixture to 65°C for 12 hours. The small, linear azide ion easily bypasses the transannular steric bulk.

  • Final Workup: Cool to room temperature, dilute with water, and extract with Et2O. Wash the organic layer with brine (3 × 50 mL) to completely remove residual DMF. Dry and concentrate to afford the azide derivative.

Section 4: Downstream Application Workflow

Once the steric hindrances at C3 (derivatization) and C1 (hydrolysis) are successfully navigated, the resulting diacid is primed for complexation. This workflow is the standard pathway for generating dual-action carboplatin analogs ().

Workflow S1 Starting Material Diester S2 Step 1: C3 Derivatization (Bypass SN2 Hindrance) S1->S2 Mesylation / NaN3 S3 Step 2: Exhaustive Hydrolysis (Overcome Shielding) S2->S3 Excess LiOH, Reflux S4 Step 3: Pt(II) Complexation (Anticancer Drug) S3->S4 K2PtCl4 / KI

Reaction workflow for synthesizing Pt(II) complexes from the sterically hindered diester.

References
  • Zhao, J., et al. (2013). "Platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane derivatives as carrier ligands and 3-hydroxycyclobutane-1,1-dicarboxylate as a leaving group: Potent cytotoxicity and DNA binding ability." European Journal of Medicinal Chemistry, 69, 842-847. URL:[Link]

  • Khusnutdinova, E., et al. (2023). "Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II)." Molbank, 2023(1), M1561. URL:[Link]

Reference Data & Comparative Studies

Validation

Conformational analysis of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate versus cyclopentane analogs

Title: Conformational Analysis of Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate vs. Cyclopentane Analogs: A Guide for Scaffold Selection In modern fragment-based drug discovery (FBDD), transitioning from flat, sp2-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformational Analysis of Dimethyl 3-Hydroxycyclobutane-1,1-dicarboxylate vs. Cyclopentane Analogs: A Guide for Scaffold Selection

In modern fragment-based drug discovery (FBDD), transitioning from flat, sp2-rich aromatics to sp3-rich aliphatic scaffolds is a proven strategy for improving physicochemical properties and clinical success rates. Among these, four- and five-membered carbocycles offer distinct 3D vector projections. This guide provides an objective, data-driven comparison of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (chemically standardized as dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, CAS 1484536-54-0)[1] against its cyclopentane analogs. We will analyze their conformational rigidity, structural dynamics, and the experimental methodologies required to elucidate them.

Structural & Conformational Fundamentals

The Cyclobutane Scaffold: Puckered Rigidity Cyclobutane is a highly strained saturated monocarbocycle, possessing a ring strain energy of approximately 26.3 kcal/mol[2]. If the ring were perfectly planar, the molecule would suffer from severe torsional strain due to the complete eclipsing of all eight adjacent C-H bonds[3]. To relieve this eclipsing strain, the ring adopts a folded or "puckered" (butterfly) conformation, bending out of the plane by roughly 25° to 30°[4][5]. While this puckering slightly increases angle strain (compressing C-C-C angles to ~88°), it significantly lowers the overall thermodynamic energy by staggering the adjacent bonds[2][6].

In dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, the 1,1-diester substitution creates substantial steric bulk. The puckered geometry forces these substituents into pseudo-axial and pseudo-equatorial positions. Because the cross-ring transannular distance (C1 to C3) is remarkably short (~2.22 Å)[2], the 3-hydroxyl group strongly prefers the pseudo-equatorial orientation. This causality is driven by the need to avoid severe 1,3-diaxial-like steric clashes with the pseudo-axial ester group across the ring.

The Cyclopentane Scaffold: Pseudorotational Flexibility In contrast, cyclopentane possesses much lower ring strain (~6.2 to 7.1 kcal/mol)[2][4]. While a planar cyclopentane would have near-ideal 108° bond angles, it would suffer immense torsional strain (~10 kcal/mol)[3]. Thus, it adopts non-planar conformations—primarily the "envelope" (Cs symmetry) and "half-chair" (C2 symmetry)[7]. Unlike the rigidified cyclobutane, cyclopentane undergoes rapid pseudorotation at room temperature, where the out-of-plane carbon shifts continuously around the ring[8]. This dynamic flexibility means that cyclopentane analogs generally project their substituents across a broader, more flexible conformational ensemble unless heavily substituted to lock the ring.

G A Target Scaffold Selection B Dimethyl 3-hydroxycyclobutane -1,1-dicarboxylate A->B C Cyclopentane Analogs A->C D Puckered 'Butterfly' Conformation B->D Ring Strain Relief E Envelope / Half-Chair Pseudorotation C->E Torsional Relief F Rigid 3D Vector Projection D->F G Flexible / Dynamic Vector Projection E->G

Conformational logic and vector projection of cyclobutane vs. cyclopentane scaffolds.

Quantitative Conformational Comparison

To objectively select between these scaffolds for drug design, researchers must weigh ring strain against vector predictability. The following table summarizes the key physicochemical and structural metrics distinguishing the two systems.

PropertyDimethyl 3-hydroxycyclobutane-1,1-dicarboxylateCyclopentane Analogs
Ring Strain Energy ~26.3 kcal/mol[2]~6.2 - 7.1 kcal/mol[2][4]
Primary Conformation Puckered ("Butterfly")[4]Envelope / Half-Chair[7]
Conformational Dynamics Ring inversion (barrier < 1.5 kcal/mol)[5]Rapid pseudorotation[8]
C-C Bond Length (Avg) ~1.56 Å (elongated due to 1,3-repulsion)[2][9]~1.53 - 1.54 Å[2]
Cross-Ring Distance ~2.22 Å (C1 to C3)[2]> 2.4 Å[2]
Substituent Orientation Pseudo-axial / Pseudo-equatorialEndo / Exo (Flap), Equatorial/Axial[8][10]

Experimental Methodologies for Conformational Analysis

Determining the precise solution-state conformation of these cyclic scaffolds is critical. The following self-validating protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy coupled with Density Functional Theory (DFT) to map the conformational landscape.

Protocol S1 1. Sample Prep (CDCl3) S2 2. NOESY/ROESY Acquisition S1->S2 S3 3. J-Coupling Analysis S2->S3 S4 4. DFT Energy Minimization S3->S4 S5 5. Variable Temp Validation S4->S5

Step-by-step experimental workflow for NMR-based conformational elucidation.

Protocol: NMR-Based Conformational Elucidation and DFT Validation

  • Step 1: Sample Preparation & Internal Calibration

    • Action: Dissolve 5-10 mg of the analyte in 0.6 mL of anhydrous CDCl3.

    • Causality: CDCl3 is selected over protic solvents (like Methanol-d4) to prevent the disruption of potential intramolecular hydrogen bonding (e.g., between the 3-hydroxyl and the 1-carboxylate carbonyls). These internal H-bonds often dictate the energetic bias of the puckered conformer[11][12].

  • Step 2: 1D and 2D NMR Acquisition

    • Action: Acquire 1H, 13C, COSY, HSQC, and high-resolution NOESY (mixing time 300-500 ms) spectra at 298 K.

    • Causality: NOESY is critical for measuring through-space dipole-dipole interactions. A 300-500 ms mixing time ensures sufficient cross-relaxation for small molecules without entering the spin-diffusion regime, allowing accurate mapping of the pseudo-axial vs. pseudo-equatorial protons.

  • Step 3: Vicinal J-Coupling ( 3JHH​ ) Extraction

    • Action: Extract 3JHH​ values for the ring protons using a combination of 1D 1H and J-resolved spectra.

    • Causality: In cyclobutanes, the puckered geometry alters dihedral angles, typically resulting in 3Jcis​ couplings (8-10 Hz) that are larger than 3Jtrans​ (5-7 Hz). In cyclopentanes, rapid pseudorotation averages these couplings, requiring low-temperature NMR to freeze individual conformers[8].

  • Step 4: DFT Energy Minimization

    • Action: Perform geometry optimization using Gaussian (e.g., B3LYP/6-311G(d,p) level of theory) for both ring-puckered and planar states[11].

    • Causality: Computational modeling validates the empirical NOE distances. The energy difference between the puckered minimum and the planar transition state yields the inversion barrier, confirming whether the ring is conformationally locked.

  • Step 5: Self-Validation via Temperature Titration

    • Action: Conduct 1H NMR from 298 K down to 213 K.

    • Causality: This step acts as a self-validating internal control. If the cyclobutane ring inversion or cyclopentane pseudorotation is slow on the NMR timescale at low temperatures, peak decoalescence will occur. This allows direct integration of the distinct conformer populations to validate the DFT-predicted energy gaps.

Implications for Drug Design

The choice between a cyclobutane and a cyclopentane scaffold fundamentally alters the trajectory of a drug discovery program:

  • Vector Projection & Scaffold Rigidity: Cyclobutanes act as rigid 3D spacers. The puckered conformation of dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate projects the 3-hydroxyl and 1-carboxylate groups at highly specific, predictable angles[2]. This is highly advantageous when trying to lock a pharmacophore into an active conformation to reduce entropic penalties upon target binding. Cyclopentanes, due to pseudorotation, sweep a larger conformational volume, which can be beneficial for target engagement if the binding pocket is flexible, but may incur a higher entropic penalty[7][8].

  • Physicochemical Properties: The cyclobutane ring features slightly elongated C-C bonds (~1.56 Å) due to 1,3-repulsions, and increased p-character in the C-C bonds[2][9]. This distinct orbital hybridization can subtly influence the basicity of attached heteroatoms and improve metabolic stability compared to linear alkyl chains or larger cycloalkanes.

References

  • Lumen Learning - Conformers of Cycloalkanes | MCC Organic Chemistry. Available at:[Link]

  • Dalal Institute - Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at:[Link]

  • Scribd - Cyclopropane and Cyclobutane Conformations. Available at:[Link]

  • OpenStax - 4.4 Conformations of Cycloalkanes - Organic Chemistry. Available at:[Link]

  • Sigma-Aldrich - 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate | 1484536-54-0. Available at:[Link]

  • Chemistry LibreTexts - 4.4: Conformations of Cycloalkanes. Available at:[Link]

  • PMC (NIH) - Cyclobutanes in Small‐Molecule Drug Candidates. Available at:[Link]

  • Imperial College London - Cycloalkanes: Summary of important Concepts. Available at:[Link]

  • ResearchGate - DFT conformation and IR spectra of 1,1-dicarboxycyclobutane. Available at:[Link]

  • ResearchGate - Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential... Available at:[Link]

  • LMU Munich - Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride... Available at:[Link]

  • ResearchGate - The unprecedented bridging coordination mode of 1,1-cyclobutane dicarboxylate... Available at:[Link]

Sources

Comparative

Stereochemical Validation Guide: Resolving the Cis/Trans Misconception in Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

As a Senior Application Scientist, one of the most frequent analytical requests I encounter involves the separation and stereochemical validation of cis and trans isomers for newly synthesized cyclobutane derivatives. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical requests I encounter involves the separation and stereochemical validation of cis and trans isomers for newly synthesized cyclobutane derivatives. However, rigorous scientific integrity requires us to first validate the theoretical existence of these isomers before deploying resource-intensive analytical workflows.

The compound commonly referred to as 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (IUPAC: dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, CAS: 1484536-54-0) presents a classic stereochemical pitfall. Research teams often waste weeks attempting to resolve its "cis" and "trans" forms. In reality, due to the presence of two identical methyl ester groups at the C1 position, the molecule possesses an internal plane of symmetry ( σ ) bisecting the C1 and C3 atoms. Consequently, the molecule is achiral and completely devoid of cis/trans configurational isomers [1].

This guide objectively compares the analytical performance and validation protocols of our symmetrical target against a closely related asymmetric alternative, providing a self-validating system for structural confirmation.

Comparative Analysis: Proving Symmetry vs. Asymmetry

To objectively demonstrate the analytical behavior of CAS 1484536-54-0 [2], we must compare it against a structurally similar alternative that does possess true cis/trans isomerism—such as 1-ethyl 1-methyl 3-hydroxycyclobutane-1,1-dicarboxylate .

In the asymmetric alternative, the C1 substituents are different (an ethyl ester vs. a methyl ester). This breaks the plane of symmetry, making the relationship between the C3 hydroxyl group and the C1 esters distinct, yielding true diastereomers.

Table 1: Structural & Stereochemical Comparison
FeatureDimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (Target)1-Ethyl 1-Methyl 3-hydroxycyclobutane-1,1-dicarboxylate (Alternative)
C1 Substituents Two identical methyl esters (-COOCH3)One methyl ester, one ethyl ester
Symmetry Plane Yes (Bisecting C1 and C3)No
Stereoisomers None (Achiral, 1 conformer pair)Cis and Trans diastereomers exist
1H NMR (Ester Region) Single 6H singlet (~3.7 ppm)Two distinct 3H singlets, plus ethyl multiplets
1H NMR (C2/C4 CH2) 4H complex multiplet (Equivalent CH2 groups)Two distinct 2H multiplets (Diastereotopic CH2 groups)

Experimental Protocols: Self-Validating Systems

Instead of attempting to separate non-existent isomers, the analytical workflow for the target molecule must be repurposed to confirm its symmetry and rule out synthetic impurities (such as mono-esters). Every step below is designed with internal causality to ensure the data validates itself.

Protocol 1: 1H and 13C NMR Symmetry Validation

Causality: The Karplus equation mathematically describes the relationship between the vicinal coupling constant ( 3JHH​ ) and the dihedral angle [3]. In a symmetrical cyclobutane, the methylene protons at C2 and C4 are chemically equivalent, simplifying the splitting pattern. In an asymmetric cis/trans pair, these protons become diastereotopic, yielding complex ABX spin systems [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 0.6 mL of DMSO- d6​ . Causality: DMSO is chosen over CDCl3 to lock the -OH proton exchange, allowing observation of its coupling to the C3 methine proton as an internal structural validation.

  • Acquisition: Acquire a 1D 1H NMR spectrum at 600 MHz to ensure adequate dispersion for the strained cyclobutane ring protons (typically 2.0 - 3.5 ppm).

  • NOESY/ROESY Execution: Run a 2D NOESY experiment with a mixing time of 300-500 ms. For the target molecule, the C3 -OH proton will show equal NOE cross-peaks to both methyl ester groups due to rapid "butterfly" ring flipping and overall symmetry.

  • Data Validation: Confirm that the two -OCH3 groups appear as a single, integrated singlet (6H) at ~3.7 ppm. Any splitting of this peak indicates an asymmetric impurity.

Table 2: Quantitative NMR Parameters for Cyclobutane Validation
ParameterExpected Value RangeMechanistic Causality
Geminal Coupling ( 2JHH​ ) -11.0 to -14.0 HzNegative sign due to the highly strained sp3 hybridization angle of the cyclobutane ring [5].
Cis-Vicinal Coupling ( 3Jcis​ ) +8.0 to +12.0 HzProtons eclipsed on the same face; dihedral angle ~0° [3].
Trans-Vicinal Coupling ( 3Jtrans​ ) +8.0 to +10.0 HzProtons on opposite faces; dihedral angle ~120° in puckered conformation [5].
C3 Methine ( CH−OH ) ~4.4 to 4.7 ppmDeshielded by hydroxyl group; appears as a distinct quintet in symmetrical targets [6].
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: While NMR provides time-averaged symmetry in solution, SCXRD provides absolute solid-state conformation, proving the presence of the internal symmetry plane in the crystal lattice [6].

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly add hexanes until slightly turbid, then allow to cool undisturbed to 4°C over 48 hours.

  • Mounting & Freezing: Select a suitable single crystal (e.g., 0.1 x 0.1 x 0.2 mm) and mount it on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a liquid nitrogen stream. Causality: Cooling minimizes thermal motion (Debye-Waller factors) and locks the cyclobutane ring's butterfly conformation.

  • Diffraction: Collect data using Cu K α radiation ( λ = 1.54184 Å).

  • Refinement & Validation: Solve the structure using direct methods. The resulting space group (e.g., P21​/c or Pbca ) and the calculated density ( Dx​ ) must independently validate the achiral nature of the molecule, confirming the lack of enantiomers or diastereomers.

Logical Workflow Visualization

G Start Target: Cyclobutane Derivative (CAS 1484536-54-0) SymCheck Symmetry Analysis (C1 & C3 Axis) Start->SymCheck Identical Are C1 substituents identical? (e.g., Two -COOCH3 groups) SymCheck->Identical Yes Yes: Plane of Symmetry Exists Identical->Yes Target Molecule No No: Asymmetric C1 Identical->No Asymmetric Analogs Achiral Achiral Molecule (No cis/trans isomers) Yes->Achiral Chiral Chiral/Diastereomeric (Cis/trans isomers exist) No->Chiral NMR 1H NMR Validation (Confirm equivalent CH2) Achiral->NMR Xray X-Ray Crystallography (Confirm space group) Achiral->Xray

Figure 1. Logical decision tree for stereochemical validation of cyclobutane derivatives.

References

  • ResearchGate. "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes". Source: researchgate.net. URL: [Link]

  • PMC (NIH). "Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference". Source: nih.gov. URL:[Link]

  • ResearchGate. "NMR Spectroscopy of Cyclobutanes". Source: researchgate.net. URL: [Link]

Sources

Validation

Evaluating the Cost-Efficiency of Precursors for 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate Synthesis

Executive Summary The incorporation of saturated, sp³-rich bioisosteres in place of flat aromatic rings is a cornerstone tactic in modern drug discovery [3]. Among these, cyclobutane derivatives serve as highly constrain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of saturated, sp³-rich bioisosteres in place of flat aromatic rings is a cornerstone tactic in modern drug discovery [3]. Among these, cyclobutane derivatives serve as highly constrained, metabolically stable scaffolds. 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (chemically synonymous with dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate) is a critical building block for synthesizing complex spirocycles and functionalized APIs.

The synthesis of this molecule fundamentally relies on the efficient construction of its ketone precursor, dimethyl 3-oxocyclobutane-1,1-dicarboxylate , followed by a chemoselective reduction. As a Senior Application Scientist, I have evaluated the two predominant synthetic pathways for this cyclization. This guide provides an objective, data-backed comparison of the Protected Dihaloacetone Route (Route A) and the Methylenecyclobutane Oxidative Route (Route B) , detailing the causality behind experimental choices and providing self-validating protocols for scale-up.

Mechanistic Overview & Pathway Visualization

The core challenge in synthesizing 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is closing the highly strained four-membered ring without triggering side reactions (such as Favorskii rearrangements or epoxide formation). Both routes utilize dimethyl malonate as the nucleophilic backbone but diverge significantly in their electrophilic precursors and thermodynamic control strategies.

G DM Dimethyl Malonate Ketal Ketal Intermediate (Protected) DM->Ketal NaH, DMF [3+1] Cyclization Mene 3-Methylenecyclobutane Intermediate DM->Mene NaH, DMF DCA 1,3-Dichloroacetone (Route A) DCA->Ketal Ethylene Glycol TsOH (Protection) MAC Methallyl Dichloride (Route B) MAC->Mene NaH, DMF [3+1] Cyclization Ketone Dimethyl 3-oxocyclobutane -1,1-dicarboxylate Ketal->Ketone HCl (aq) Deprotection Mene->Ketone NaIO4, RuCl3 Oxidative Cleavage Alcohol 1,1-Dimethyl 3-hydroxycyclobutane -1,1-dicarboxylate Ketone->Alcohol NaBH4, MeOH Chemoselective Reduction

Synthetic routes to 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate comparing precursor efficiency.

Precursor Cost-Efficiency & Performance Analysis

When evaluating these routes for multigram to kilogram scale-up, raw material cost must be weighed against step economy, atom efficiency, and downstream purification requirements.

MetricRoute A: Protected DihaloacetoneRoute B: Methylenecyclobutane Oxidation
Primary Precursors 1,3-Dichloroacetone, Ethylene GlycolMethallyl Dichloride (3-chloro-2-(chloromethyl)prop-1-ene)
Precursor Cost (per kg) $ (Highly commoditized) (Moderately specialized)
Total Steps to Ketone 3 (Protect Cyclize Deprotect)2 (Cyclize Oxidize)
Overall Yield (to Ketone) 40 – 48%60 – 68%
Atom Economy Low (Loss of ethylene glycol mass during deprotection)Moderate (Loss of formaldehyde during oxidation)
Scale-Up Bottlenecks Aqueous acidic deprotection can cause partial ester hydrolysis [1].Exothermic Ru-catalyzed oxidation requires strict temperature control and generates iodine waste.
Verdict Best for budget-constrained, early-stage synthesis where time is less critical.Best for high-throughput, process-chemistry environments prioritizing step economy.

Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why these specific reagents and conditions are selected over seemingly simpler alternatives.

1. Why mask the ketone in Route A? Direct alkylation of 1,3-dichloroacetone with dimethyl malonate is thermodynamically unfavorable. The highly electrophilic nature of the unmasked alpha-halo ketone leads to competitive nucleophilic attack at the carbonyl carbon, resulting in complex mixtures of epoxides and Favorskii-type ring contractions. Masking the ketone as a dioxolane ketal alters the electrophilic trajectory, forcing the malonate enolate to cleanly execute the desired [3+1] cyclization [1].

2. Why use NaH in DMF for cyclization? The formation of the cyclobutane ring requires overcoming significant Baeyer strain. While weaker bases (like K₂CO₃) can deprotonate dimethyl malonate, the subsequent intramolecular cyclization step requires the highly reactive, naked enolate generated by Sodium Hydride (NaH) in a polar aprotic solvent like DMF [2].

3. Why NaBH₄ for the final reduction? The target molecule contains two methyl ester groups alongside the newly formed cyclobutanone. Using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce both the ketone and the esters, yielding the undesired 3-hydroxycyclobutane-1,1-diyldimethanol [4]. Sodium Borohydride (NaBH₄) in methanol provides perfect chemoselectivity, reducing only the ketone to the secondary alcohol under mild conditions.

Step-by-Step Experimental Protocols

The following protocols outline the highest-yielding pathway (Route B followed by selective reduction), designed as self-validating systems for reliable execution.

Protocol 1: Synthesis of Dimethyl 3-oxocyclobutane-1,1-dicarboxylate (Route B)

Step 1.1: Cyclization to Dimethyl 3-methylenecyclobutane-1,1-dicarboxylate

  • Setup: Equip a flame-dried 3-neck flask with a mechanical stirrer, addition funnel, and internal thermometer. Purge with N₂.

  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 2.1 eq) in anhydrous DMF (10 vol). Cool to 0 °C. Add dimethyl malonate (1.0 eq) dropwise.

    • Self-Validation Check: Hydrogen gas evolution serves as a real-time kinetic indicator. Wait until bubbling completely ceases (approx. 1 hour) to confirm quantitative enolate formation [2].

  • Alkylation: Add methallyl dichloride (1.05 eq) dropwise, maintaining the internal temperature below 15 °C.

  • Cyclization: Heat the mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with LiCl (5% aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Step 1.2: Oxidative Cleavage to Ketone

  • Setup: Dissolve the crude methylenecyclobutane intermediate in a biphasic mixture of CH₂Cl₂ and H₂O (1:1 v/v).

  • Catalyst Addition: Add RuCl₃·xH₂O (0.02 eq). The solution will turn dark brown.

  • Oxidation: Add NaIO₄ (2.5 eq) portionwise over 30 minutes at 10 °C.

    • Self-Validation Check: The reaction is highly exothermic. Vigorous biphasic stirring (>800 rpm) is mandatory to ensure mass transfer. Monitor via TLC (KMnO₄ stain); the disappearance of the fast-running alkene spot indicates completion.

  • Workup: Filter the suspension through a pad of Celite to remove ruthenium salts. Separate the organic layer, wash with brine, dry, and concentrate to yield the crude ketone.

Protocol 2: Selective Reduction to 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
  • Setup: Dissolve dimethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous Methanol (5 vol). Cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (0.5 eq) in small portions over 15 minutes.

    • Causality: Slow addition prevents thermal spikes that could lead to transesterification or partial ester reduction.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quench & Extraction: Carefully quench with 1M HCl until gas evolution stops and the pH reaches ~6. Remove methanol under reduced pressure. Dilute the aqueous residue with water and extract with Dichloromethane (3x).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to afford the pure 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate as a clear, viscous oil.

References

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents Source: Google Patents URL
  • diethyl 1,1-cyclobutanedicarboxylate - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere Source: ACS Publications URL
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[1]heptane-derived Building Blocks Source: NIH / National Library of Medicine URL:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; Disposal Protocol: 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate

1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0) is a highly functionalized, strained cyclic building block frequently utilized in medicinal chemistry for synthesizing conformationally restricted a...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0) is a highly functionalized, strained cyclic building block frequently utilized in medicinal chemistry for synthesizing conformationally restricted analogs and spirocyclic scaffolds. While highly valuable for drug development, its structural features impart specific toxicological hazards. This guide provides an authoritative, step-by-step operational and disposal framework to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Mechanistic Toxicology

Before implementing disposal protocols, it is critical to understand why the compound behaves as it does. The hazards associated with this compound are not merely regulatory checkboxes; they are direct consequences of its molecular architecture.

  • Irritation Causality: The compound carries GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. The secondary hydroxyl group readily engages in hydrogen bonding with the aqueous environment of mucosal membranes (eyes, respiratory tract). Simultaneously, the lipophilic dimethyl ester moieties facilitate rapid penetration through the stratum corneum of the skin. This dual amphiphilic character allows the molecule to disrupt lipid bilayers and induce localized inflammatory responses.

  • Stability & Reactivity: The cyclobutane ring is inherently strained (ring strain energy ~26 kcal/mol). While stable under ambient conditions, the ester groups are susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, waste streams containing this compound must not be mixed with concentrated mineral acids or strong bases, as exothermic hydrolysis could lead to localized heating and potential pressurization of waste containers [3].

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / Data
Chemical Name 1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
CAS Number 1484536-54-0
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315, H319, H335
Precautionary Codes P261, P305+P351+P338, P302+P352
Operational Safety & Handling Protocol

To prevent waste generation from becoming a hazardous event, strict engineering controls and personal protective equipment (PPE) must be utilized during handling [3].

  • Engineering Controls: Always handle the neat compound or concentrated solutions within a certified chemical fume hood maintaining a minimum face velocity of 80–100 feet per minute (fpm). This mitigates the risk of inhaling aerosolized particulates or vapors (addressing H335).

  • PPE Selection:

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are required. The lipophilicity of the ester groups means the compound could eventually permeate thin latex. If handling large volumes of dissolved compound, consult the breakthrough time for the specific solvent matrix.

    • Eye Protection: Splash goggles (ANSI Z87.1 compliant) are mandatory due to the severe eye irritation risk (H319).

Step-by-Step Waste Segregation and Disposal Workflows

Under the Resource Conservation and Recovery Act (RCRA), this compound, when discarded, must be managed as a regulated chemical waste [2]. The primary disposal route is high-temperature incineration, which ensures the complete thermal oxidation of the carbon skeleton into CO₂ and H₂O.

Protocol 1: Routine Waste Segregation
  • Determine the Matrix: Identify whether the waste is neat (pure compound) or dissolved in a solvent.

  • Halogenated vs. Non-Halogenated Routing:

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform): The entire mixture must be routed to the Halogenated Organic Waste stream. Halogenated waste requires specialized incineration equipped with scrubbers to neutralize hydrogen chloride (HCl) gas produced during combustion.

    • If neat or dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol): Route to the Non-Halogenated Organic Waste stream.

  • Containerization: Collect waste in high-density polyethylene (HDPE) or glass carboys. Ensure the container is chemically compatible with the solvent matrix.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List "1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate" and the specific solvents. Do not use chemical abbreviations.

DisposalWorkflow Start Waste Generation: 1,1-Dimethyl 3-hydroxycyclobutane- 1,1-dicarboxylate State Physical State? Start->State Neat Neat / Pure Compound State->Neat Solid/Liquid Solution In Solvent Solution State->Solution Dissolved NonHalogenated Non-Halogenated Waste Stream (Blue Can) Neat->NonHalogenated HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Solution->HalogenCheck Halogenated Halogenated Waste Stream (Red Can) HalogenCheck->Halogenated Yes HalogenCheck->NonHalogenated No Incineration High-Temperature Incineration (EPA Compliant) Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for the segregation and disposal of 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Protocol 2: Spill Containment & Cleanup

In the event of a spill, immediate and methodical action is required to prevent dermal exposure and respiratory irritation [3].

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is open to maximize exhaust, or increase room ventilation if the spill is on the benchtop.

  • Don Appropriate PPE: Upgrade PPE if necessary. If the spill is large or outside a ventilated enclosure, a half-face respirator with organic vapor/particulate cartridges (e.g., P100/OV) may be required.

  • Contain the Spill: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or universal absorbent pads). Do not use combustible materials like paper towels for large spills.

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed mixture into a wide-mouth, sealable secondary container (e.g., a poly pail).

  • Surface Decontamination: Because the compound contains a polar hydroxyl group, it is moderately soluble in aqueous systems. Wash the spill surface with a mild detergent and water solution to remove residual traces, followed by an alcohol wipe (e.g., isopropanol) to ensure complete dissolution of the lipophilic ester residues.

  • Disposal: Seal the cleanup materials, label as "Hazardous Solid Waste - Organic Irritant Spill Cleanup," and route for incineration.

SpillResponse Evacuate 1. Isolate & Ventilate (Control Exposure) PPE 2. Don Appropriate PPE (Respirator, Nitrile) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Clean 4. Mechanical Collection (Non-sparking tools) Contain->Clean Decon 5. Surface Decon (Soap & Water) Clean->Decon Dispose 6. Transfer to Solid Waste Decon->Dispose

Figure 2: Step-by-step spill response and containment protocol.

Logistical & Regulatory Compliance

To maintain a self-validating safety system, laboratories must ensure their disposal logistics align with federal and local regulations.

  • RCRA Profiling: While 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is not specifically listed on the RCRA P- or U-lists, it must be evaluated for characteristic waste properties (e.g., Ignitability - D001) depending on the solvent it is mixed with [4].

  • Manifesting: All waste shipments containing this compound must be accompanied by a Uniform Hazardous Waste Manifest when transported off-site by a licensed vendor [2].

  • Storage Limits: Satellite accumulation areas (SAAs) must not exceed 55 gallons of hazardous waste. Containers must remain closed at all times except when actively adding or removing waste.

References
  • Sigma-Aldrich. "1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate | 1484536-54-0." Sigma-Aldrich Product Catalog & Safety Data Sheet. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." US EPA. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Summary of the Resource Conservation and Recovery Act." US EPA. Available at:[Link]

Handling

Personal protective equipment for handling 1,1-DIMETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE

Handling specialized organic intermediates like 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0) requires moving beyond basic compliance and understanding the mechanistic interactions between the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS: 1484536-54-0) requires moving beyond basic compliance and understanding the mechanistic interactions between the chemical and human physiology [1]. As an amphiphilic molecule containing both a hydrophilic hydroxyl group and lipophilic methyl ester groups, it presents specific handling challenges in drug development and synthetic laboratories.

This guide provides a causality-driven, self-validating operational framework for safely handling this compound, ensuring scientific integrity and maximum personnel protection.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. According to standardized Safety Data Sheets (SDS), this compound triggers specific Globally Harmonized System (GHS) warnings [1].

Table 1: Chemical & Hazard Causality Summary

Hazard CodeClinical ManifestationMolecular Causality
H315 Causes skin irritationThe lipophilic methyl ester groups allow the molecule to penetrate the lipid bilayer of the stratum corneum, disrupting the lipid matrix and triggering localized erythema.
H319 Causes serious eye irritationThe hydrophilic hydroxyl (-OH) group readily forms hydrogen bonds with the moisture and proteins in the ocular mucosa, causing acute inflammation.
H335 May cause respiratory irritationAerosolized droplets or vapors interact with the respiratory epithelium, causing localized cellular stress and coughing.

The Self-Validating PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. The selection of PPE for handling organic esters must be deliberate and based on chemical compatibility, as mandated by the [2].

Table 2: Engineered PPE Specifications

Equipment TypeSpecificationCausality / Rationale
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides superior chemical resistance to organic esters compared to latex, which degrades rapidly upon contact.
Eye Protection Indirect-Vented Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized droplets from reaching the cornea (mitigating H319).
Body Protection 100% Cotton or Flame-Resistant Lab CoatPrevents direct skin contact. Synthetic fibers (like polyester) can dissolve or melt into the skin if a secondary chemical reaction or fire occurs.
Respiratory Chemical Fume Hood (>100 fpm face velocity)Acts as the primary engineering control. By physically isolating the vapor, it prevents inhalation and negates the need for an N95/respirator (mitigating H335).

Operational Workflow & Handling Protocols

Every protocol in a laboratory must be a self-validating system—meaning the procedure itself contains built-in checks to confirm it was executed safely. The following methodologies are adapted from the National Research Council's [3].

Protocol A: Safe Dispensing and Reaction Setup
  • Environmental Control Verification: Before opening the reagent bottle, verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Donning & Inspection: Equip the PPE matrix outlined in Table 2.

    • Validation Check: Perform a visual inspection of the nitrile gloves for micro-tears by inflating them slightly before use.

  • Transfer Mechanics: Use a glass syringe with a stainless steel needle or a positive displacement pipette to transfer the liquid.

    • Causality: Pouring directly from the bottle creates micro-aerosols that exacerbate H319 and H335 risks. Syringe transfer maintains a closed or semi-closed system.

  • Post-Transfer Decontamination: Wipe the exterior of the reagent bottle with a dry Kimwipe before returning it to the storage cabinet.

Protocol B: Spill Containment and Neutralization
  • Immediate Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity and contain vapors.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand).

    • Causality: Inert absorbents physically trap the ester, suppressing vapor release without risking an exothermic reaction.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a compatible, sealable secondary container.

  • Surface Decontamination: Swab the spill area with a mild aqueous detergent.

    • Validation Check: Esters are susceptible to hydrolysis. The surfactant will break down residual lipophilic traces, ensuring the benchtop is safe for the next user.

Workflow Visualization

The following diagram maps the logical progression of handling cyclobutane derivatives, ensuring that emergency decision-making is pre-planned and immediate.

PPE_Workflow Start 1. Fume Hood Setup Verify Airflow >100 fpm PPE 2. Don PPE Nitrile, Goggles, Lab Coat Start->PPE Dispense 3. Dispense Chemical Use Air-Free Syringe PPE->Dispense Spill Spill or Exposure Detected? Dispense->Spill Emergency Emergency Protocol Eyewash / Safety Shower Spill->Emergency Yes (H315/H319/H335) Dispose 4. Waste Segregation Halogen-Free Organics Spill->Dispose No (Proceed to Cleanup) Emergency->Dispose

Fig 1. Safe handling and emergency decision workflow for cyclobutane derivatives.

Disposal Plan

Because 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate contains only carbon, hydrogen, and oxygen, it must be segregated from halogenated waste to prevent the formation of highly toxic byproducts during incineration.

  • Segregation: Dispose of all liquid waste and first-rinse solvents into a designated Halogen-Free Organic Waste carboy.

  • Solid Waste: Dispose of contaminated Kimwipes, gloves, and absorbent materials into a solid hazardous waste bin lined with a chemically resistant bag.

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations) and the GHS hazard pictograms (Exclamation Mark - GHS07) prior to requesting environmental health and safety (EHS) pickup.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from[Link]

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